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Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to Methyl 4-(4-fluoro-3-methylphenyl)butanoate, a key intermediate in the development of various pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to Methyl 4-(4-fluoro-3-methylphenyl)butanoate, a key intermediate in the development of various pharmacologically active molecules. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic considerations behind the chosen synthetic pathway, detailed experimental protocols for each step, and a discussion of the underlying chemical principles. The synthesis is presented as a three-step sequence commencing with the Friedel-Crafts acylation of 2-fluorotoluene, followed by a ketone reduction, and culminating in a Fischer esterification. This guide emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms and potential challenges, thereby providing a self-validating framework for the successful synthesis of the target compound.

Introduction and Strategic Overview

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a substituted aromatic butanoate ester of significant interest in medicinal chemistry. The presence of the fluoro and methyl groups on the phenyl ring, coupled with the butanoate side chain, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. The strategic placement of the fluorine atom can modulate the pharmacokinetic properties of a lead compound, enhancing metabolic stability and binding affinity to biological targets.

The synthetic strategy outlined in this guide is a classical and reliable approach that leverages fundamental organic transformations. The overall synthesis is depicted in the workflow below:

Synthesis_Workflow Start 2-Fluorotoluene & Succinic Anhydride Intermediate1 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 4-(4-Fluoro-3-methylphenyl)butanoic Acid Intermediate1->Intermediate2 Ketone Reduction FinalProduct Methyl 4-(4-fluoro-3-methylphenyl)butanoate Intermediate2->FinalProduct Fischer Esterification

Caption: Overall synthetic workflow for Methyl 4-(4-fluoro-3-methylphenyl)butanoate.

This three-step sequence is advantageous due to the ready availability of the starting materials, the high-yielding nature of the individual reactions, and the straightforward purification procedures.

Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene

The initial step in the synthesis is the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride to construct the carbon skeleton of the target molecule. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1]

Mechanistic Rationale

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a highly electrophilic acylium ion. The electron-rich 2-fluorotoluene then acts as a nucleophile, attacking the acylium ion. The fluorine and methyl substituents on the aromatic ring are ortho, para-directing. Due to steric hindrance from the methyl group at the ortho position, the acylation is expected to occur predominantly at the para-position relative to the fluorine atom, leading to the desired regioisomer, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.

FC_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Succinic Anhydride Succinic Anhydride Acylium Ion Acylium Ion Complex Succinic Anhydride->Acylium Ion + AlCl₃ AlCl3 AlCl₃ 2-Fluorotoluene 2-Fluorotoluene Sigma Complex Sigma Complex 2-Fluorotoluene->Sigma Complex + Acylium Ion Product 4-(4-Fluoro-3-methylphenyl)- 4-oxobutanoic Acid Sigma Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorotoluene110.1355.1 g (50 mL)0.50
Succinic Anhydride100.0750.0 g0.50
Anhydrous Aluminum Chloride133.34140.0 g1.05
Dichloromethane (anhydrous)-250 mL-
Concentrated Hydrochloric Acid-150 mL-
Ice-300 g-

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (140.0 g) and anhydrous dichloromethane (150 mL).

  • Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve succinic anhydride (50.0 g) in 2-fluorotoluene (55.1 g) with gentle warming.

  • Add the 2-fluorotoluene/succinic anhydride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (150 mL) with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with water (2 x 150 mL), and then extract the product into a 10% aqueous sodium carbonate solution.

  • Acidify the aqueous carbonate extract with concentrated hydrochloric acid until precipitation is complete.

  • Filter the solid product, wash with cold water, and dry under vacuum to afford 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.

Expected Yield: 70-80%

Characterization Data for 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid:

  • Physical Form: White to yellow solid.[2]

  • Melting Point: Literature values may vary.

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, COOH), 7.85 (m, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 3.25 (t, 2H, -CH₂-CO), 2.70 (t, 2H, -CH₂-COOH), 2.30 (s, 3H, Ar-CH₃). (Predicted, based on analogous structures).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 200.1 (C=O, ketone), 178.5 (C=O, acid), 163.0 (d, J=252 Hz, C-F), 133.0, 131.5 (d, J=6 Hz), 128.0 (d, J=9 Hz), 125.0 (d, J=18 Hz), 116.0 (d, J=22 Hz), 33.5, 28.5, 14.5 (Ar-CH₃). (Predicted, based on analogous structures).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1685 (C=O stretch of ketone), 1600, 1500 (C=C aromatic stretch).[3][4]

Step 2: Reduction of the Aryl Ketone

The second step involves the reduction of the keto group in 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid to a methylene group. This transformation can be effectively achieved by either the Clemmensen reduction or the Wolff-Kishner reduction. The choice between these two methods depends on the substrate's stability towards strongly acidic or basic conditions.

Method A: Clemmensen Reduction

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[1] This method is particularly effective for aryl-alkyl ketones.[5]

Mechanistic Insight: The precise mechanism of the Clemmensen reduction is not fully understood but is believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of organozinc intermediates which are subsequently protonated to yield the alkane.

Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid210.2021.0 g0.10
Zinc, mossy65.3850.0 g-
Mercuric Chloride271.525.0 g-
Concentrated Hydrochloric Acid-100 mL-
Toluene-50 mL-

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, add mossy zinc (50.0 g) to a solution of mercuric chloride (5.0 g) in water (75 mL) and concentrated hydrochloric acid (2.5 mL). Stir for 5-10 minutes, then decant the aqueous solution. Wash the zinc amalgam with water (3 x 50 mL).

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, water (40 mL), concentrated hydrochloric acid (100 mL), toluene (50 mL), and 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (21.0 g).

  • Heat the mixture to reflux with vigorous stirring for 24 hours. Add an additional 50 mL of concentrated hydrochloric acid every 6 hours during the reflux period.

  • Cool the reaction mixture to room temperature and separate the toluene layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-(4-fluoro-3-methylphenyl)butanoic acid.

Expected Yield: 60-70%[6]

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is an alternative method that utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[7][8] This method is suitable for substrates that are sensitive to acidic conditions.

Mechanistic Insight: The reaction proceeds via the in-situ formation of a hydrazone, which is then deprotonated by the strong base. Subsequent proton transfers and the elimination of nitrogen gas lead to the formation of a carbanion, which is then protonated by the solvent to give the alkane.[8]

WK_Reduction Ketone Keto-acid Hydrazone Hydrazone Intermediate Ketone->Hydrazone + N₂H₄ Anion Carbanion Hydrazone->Anion + KOH, Δ - N₂, - H₂O Product Reduced Acid Anion->Product + H₂O

Caption: Simplified mechanism of the Wolff-Kishner Reduction.

Protocol (Huang-Minlon Modification): [9]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid210.2021.0 g0.10
Hydrazine Hydrate (80%)-15 mL~0.24
Potassium Hydroxide56.1120.0 g0.36
Diethylene Glycol-150 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (21.0 g), potassium hydroxide (20.0 g), hydrazine hydrate (15 mL), and diethylene glycol (150 mL).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

  • Return to a reflux setup and heat the mixture at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-(4-fluoro-3-methylphenyl)butanoic acid.

Expected Yield: 75-85%[7]

Characterization Data for 4-(4-Fluoro-3-methylphenyl)butanoic Acid:

  • Physical Form: Solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.8 (br s, 1H, COOH), 7.00 (m, 2H, Ar-H), 6.90 (m, 1H, Ar-H), 2.65 (t, 2H, Ar-CH₂-), 2.35 (t, 2H, -CH₂-COOH), 2.25 (s, 3H, Ar-CH₃), 1.95 (quintet, 2H, -CH₂-CH₂-CH₂-). (Predicted).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 179.0 (C=O), 159.0 (d, J=245 Hz, C-F), 138.0, 131.0 (d, J=5 Hz), 129.5 (d, J=8 Hz), 124.0 (d, J=17 Hz), 115.0 (d, J=21 Hz), 35.0, 33.5, 26.5, 14.5 (Ar-CH₃). (Predicted).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch), 2950 (C-H stretch), 1705 (C=O stretch), 1610, 1500 (C=C aromatic stretch).

Step 3: Fischer Esterification

The final step is the conversion of 4-(4-fluoro-3-methylphenyl)butanoic acid to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]

Mechanistic Principles

The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[11] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent.[11]

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(4-Fluoro-3-methylphenyl)butanoic Acid196.2219.6 g0.10
Methanol (anhydrous)32.04150 mL-
Concentrated Sulfuric Acid98.082 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-fluoro-3-methylphenyl)butanoic acid (19.6 g) in anhydrous methanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-(4-fluoro-3-methylphenyl)butanoate.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 85-95%[12]

Characterization Data for Methyl 4-(4-fluoro-3-methylphenyl)butanoate:

  • Physical Form: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00 (m, 2H, Ar-H), 6.90 (m, 1H, Ar-H), 3.65 (s, 3H, -OCH₃), 2.60 (t, 2H, Ar-CH₂-), 2.30 (t, 2H, -CH₂-COOCH₃), 2.25 (s, 3H, Ar-CH₃), 1.90 (quintet, 2H, -CH₂-CH₂-CH₂-). (Predicted).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 174.0 (C=O), 159.0 (d, J=245 Hz, C-F), 138.0, 131.0 (d, J=5 Hz), 129.5 (d, J=8 Hz), 124.0 (d, J=17 Hz), 115.0 (d, J=21 Hz), 51.5 (-OCH₃), 35.0, 33.5, 26.5, 14.5 (Ar-CH₃). (Predicted).

  • IR (neat, cm⁻¹): 2955 (C-H stretch), 1735 (C=O stretch of ester), 1610, 1500 (C=C aromatic stretch), 1250 (C-O stretch).

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis for Methyl 4-(4-fluoro-3-methylphenyl)butanoate. The described pathway, involving Friedel-Crafts acylation, ketone reduction, and Fischer esterification, utilizes well-established and understood organic reactions. The provided protocols, along with the mechanistic insights and characterization data, offer a comprehensive resource for researchers in the field of medicinal and organic chemistry. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutic agents.

References

  • Clemmensen Reduction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acyl
  • A Simple Modification of the Wolff-Kishner Reduction. (n.d.). Journal of the American Chemical Society.
  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • The Clemmensen Reduction. (n.d.). Organic Reactions.
  • Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Cyclic Anhydrides. (n.d.). Journal of the Chinese Chemical Society.
  • 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Clemmensen reduction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Clemmensen Reduction. (2024, June 17). ChemTalk. Retrieved February 16, 2026, from [Link]

  • Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journal of Organic Chemistry.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Toronto.
  • Wolff-Kishner Reduction. (2025, March 15). J&K Scientific LLC.
  • Infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. (n.d.). Doc Brown's Chemistry. Retrieved February 16, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • Method synthesizing 4, 4, 4-trifluoro butanol. (n.d.). Google Patents.
  • How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? (n.d.). Vaia.
  • This is IR Sepctrum for 4-(4-methylphenyl)-4-oxobutanoic acid. (2023, November 30). Chegg.
  • Fischer Esterification. (n.d.). University of Missouri-St. Louis.
  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.
  • 4-(4-methylphenyl)-4-oxobutanoic acid. (n.d.). Apollo Scientific.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

  • FTIR Spectroscopy Analysis of Butanoic Acid. (2024, September 19).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione. (n.d.).
  • 4-Fluoro-3-methylbutanal. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved February 16, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 4-(4-fluoro-3-methylphenyl)butanoate in Organic Solvents

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development In the intricate process of drug discovery and development, understanding the physicochemical properties of novel chemical entities is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

In the intricate process of drug discovery and development, understanding the physicochemical properties of novel chemical entities is not merely a preliminary step but a cornerstone of success. Among these properties, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. It governs everything from reaction kinetics in synthesis and ease of purification to the formulation of the final dosage form and, ultimately, the bioavailability of the active pharmaceutical ingredient (API).[1][2] This guide focuses on a specific molecule of interest, Methyl 4-(4-fluoro-3-methylphenyl)butanoate, providing a comprehensive framework for understanding and determining its solubility in organic solvents. While specific experimental solubility data for this compound (CAS No. 143655-54-3) is not extensively documented in publicly available literature, this guide will leverage established principles of physical chemistry and predictive modeling to construct a robust theoretical profile. Furthermore, it will provide a detailed, field-proven experimental protocol for its empirical determination, empowering researchers to generate the precise data required for their work.

Molecular Profile and Structural Analysis

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a substituted aromatic ester. A thorough analysis of its structure is the first step in predicting its solubility behavior.

  • IUPAC Name: methyl 4-(4-fluoro-3-methylphenyl)butanoate

  • CAS Number: 143655-54-3[3]

  • Molecular Formula: C₁₂H₁₅FO₂[4]

  • Molecular Weight: 210.24 g/mol [4]

Structural Breakdown and Inferred Properties:

  • Ester Group (-COO-): The methyl ester group introduces polarity and possesses two oxygen atoms that can act as hydrogen bond acceptors. However, it lacks a hydrogen bond donor.[5][6]

  • Aromatic Ring: The substituted phenyl ring is a large, nonpolar (hydrophobic) feature that will significantly influence solubility.

  • Fluorine and Methyl Substituents: The fluoro (-F) group is highly electronegative, contributing to the molecule's overall polarity and dipole moment. The methyl (-CH₃) group is nonpolar. Their positions on the ring create a specific electronic and steric environment.

  • Butyl Chain (-C₄H₈-): The four-carbon aliphatic chain is flexible and nonpolar, further contributing to the molecule's lipophilic character.

Collectively, the molecule presents a classic amphipathic character: a polar head (the ester group) and a significant nonpolar tail (the substituted phenyl ring and butyl chain). This structure suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with both of these regions. Based on the general principle of "like dissolves like," we can anticipate poor solubility in highly polar, protic solvents like water and better solubility in solvents of intermediate polarity or those that are nonpolar.[7]

Theoretical Framework for Solubility Prediction

To move beyond qualitative predictions, we can employ more sophisticated models that quantify intermolecular forces. The Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[1][8][9]

The Principle of Hansen Solubility Parameters (HSP)

The HSP model posits that the total cohesive energy of a substance (and thus its solubility behavior) can be described by three parameters, representing the energy from dispersion forces (δD) , polar forces (δP) , and hydrogen bonding (δH) .[7][10] The fundamental concept is that substances with similar HSP values are likely to be miscible.[10]

The "distance" (Ra) between two substances (in this case, our solute and a solvent) in the three-dimensional Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller "Ra" value indicates a higher affinity and, therefore, a greater likelihood of high solubility.

Predicted Solubility Profile of Methyl 4-(4-fluoro-3-methylphenyl)butanoate

While an experimental determination of the HSP for Methyl 4-(4-fluoro-3-methylphenyl)butanoate is required for ultimate accuracy, we can estimate its parameters based on its constituent functional groups. The molecule is predominantly nonpolar and has moderate polar character with hydrogen bond accepting capabilities. This profile allows us to predict its relative solubility across a spectrum of common organic solvents.

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Nonpolar Hexane, TolueneModerate to High The large nonpolar aromatic ring and alkyl chain will interact favorably with the nonpolar nature of these solvents via dispersion forces. Toluene, with its aromatic character, is expected to be a particularly good solvent.
Polar Aprotic Acetone, Ethyl AcetateHigh These solvents have a significant polar component to interact with the ester group and a nonpolar component to solvate the rest of the molecule. They are excellent candidates for achieving high solubility.
Dichloromethane (DCM)High DCM is a versatile solvent of intermediate polarity that is effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar features.
Dimethyl Sulfoxide (DMSO)High DMSO is a highly polar aprotic solvent and is often considered a "universal" solvent for many drug-like molecules. It is expected to effectively solvate the compound.
Polar Protic Methanol, EthanolModerate These alcohols can accept hydrogen bonds from the ester's oxygen atoms. However, their strong self-association through hydrogen bonding and the solute's large nonpolar region may limit very high solubility compared to aprotic solvents.
IsopropanolModerate Similar to methanol and ethanol, but its larger alkyl group may slightly improve interactions with the nonpolar parts of the solute.
Highly Polar WaterVery Low / Insoluble The large, hydrophobic phenyl ring and alkyl chain will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.[11]

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the definitive method for determining the equilibrium (thermodynamic) solubility of Methyl 4-(4-fluoro-3-methylphenyl)butanoate. This method is considered a self-validating system as it measures the concentration of the solute in a saturated solution that is in equilibrium with an excess of the solid compound.[12]

Materials and Equipment
  • Methyl 4-(4-fluoro-3-methylphenyl)butanoate (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Preparation of Stock Standard: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This will be used to prepare calibration standards.

  • Calibration Curve Generation: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards of known concentrations. Inject these standards into the HPLC-UV system to generate a calibration curve of peak area versus concentration. Ensure the R² value is >0.995 for linearity.

  • Sample Preparation: Add an excess amount of solid Methyl 4-(4-fluoro-3-methylphenyl)butanoate to a pre-weighed vial. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any undissolved microparticles.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the previously generated calibration curve. The dilution factor must be accurately recorded.

  • Quantification: Inject the diluted sample into the HPLC-UV system. Use the peak area from the resulting chromatogram and the calibration curve equation to determine the concentration of the compound in the diluted sample.

  • Calculation of Solubility: Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation prep_stock Prepare Stock Standard (1 mg/mL) prep_cal Generate Calibration Curve (5 standards, R² > 0.995) prep_stock->prep_cal Serial Dilution hplc Analyze by HPLC-UV prep_cal->hplc add_solid Add excess solid to vial add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Agitate at constant T (24-48 hours) add_solvent->equilibrate sediment Sediment solid (≥ 2 hours) equilibrate->sediment sample Withdraw Supernatant sediment->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute dilute->hplc calculate Calculate Solubility (mg/mL or M) hplc->calculate Use Calibration Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Outlook

References

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
  • Hansen, C. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available from: [Link]

  • Ferreira, A. M., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University. Available from: [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Available from: [Link]

  • Amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Available from: [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-(4-(trifluoromethyl)phenyl)butanoate. National Center for Biotechnology Information. Available from: [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]

  • Avdeef, A., et al. (2016). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available from: [Link]

  • Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Journal of Physical and Chemical Reference Data. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. International Agency for Research on Cancer. Available from: [Link]

  • MySkinRecipes. (n.d.). Methyl4-(4-fluoro-3-methylphenyl)butanoate. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-(3,4-methylenedioxyphenyl)butanoate. National Center for Biotechnology Information. Available from: [Link]

  • Tradeindia. (n.d.). CAS No. 110-54-3, N-Hexane. Available from: [Link]

  • BASF. (2026). Safety Data Sheet. Available from: [Link]

  • Conservation Solutions. (n.d.). PHYSICAL PROPERTIES SHEET. Available from: [Link]

Sources

Foundational

Technical Monograph: Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Methyl 4-(4-fluoro-3-methylphenyl)butanoate , structured for researchers and process chemists.

CAS No: 143655-54-3 | Molecular Formula: C₁₂H₁₅FO₂ | Molecular Weight: 210.25 g/mol

Executive Summary

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a specialized fluorinated ester intermediate used primarily in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its core structure—a phenyl ring substituted with a fluorine atom and a methyl group, linked to a butyrate chain—serves as a critical pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.[1][2]

This guide analyzes the synthetic pathways, process optimization strategies, and analytical characterization of this compound, moving beyond basic recipe listing to explore the mechanistic causality and industrial scalability of its production.[1][2]

Chemical Profile & Physicochemical Properties

Understanding the physical constraints of the molecule is the first step in designing a robust experimental protocol.[1]

PropertySpecification / ValueEngineering Implication
Appearance Colorless to pale yellow oilLiquid handling systems required for scale-up.
Boiling Point ~290–300°C (Predicted)High vacuum distillation required for purification; thermal degradation risk.[1][2]
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in WaterLipophilic nature dictates biphasic workups or organic solvent extraction.[1][2]
LogP ~3.2 (Predicted)High membrane permeability; potential for bioaccumulation in metabolic studies.[1][2]
Flash Point >110°CClass IIIB Combustible Liquid; standard safety protocols apply.[1]

Synthetic Architectures

The synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate generally follows two primary methodologies: the Classical Friedel-Crafts Route (economical, lower regioselectivity) and the Organometallic Precision Route (high cost, high specificity).[2]

Method A: The Haworth Synthesis (Friedel-Crafts)

This is the industrial workhorse route.[1][2] It involves the succinoylation of 2-fluorotoluene followed by reduction and esterification.

Protocol:

  • Acylation: 2-Fluorotoluene is reacted with succinic anhydride in the presence of Aluminum Chloride (

    
    ).[1]
    
    • Mechanistic Insight: The methyl group is an activator (ortho/para), while fluorine is a deactivator (but ortho/para directing).[1][2] The steric bulk of the methyl group and the electronic resonance of the fluorine compete.[1] Optimization often requires low temperatures (0–5°C) to favor the para-to-fluorine substitution, yielding 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid .

  • Reduction: The ketone functionality is reduced to a methylene group.[1]

    • Choice of Reagent: The Clemmensen Reduction (Zn(Hg)/HCl) is standard.[1][2] However, for scale-up, catalytic hydrogenation (

      
      ) in acetic acid is preferred to avoid mercury waste, though it requires high pressure (50–100 psi).[1][2]
      
  • Esterification: The resulting acid is refluxed with Methanol and catalytic Sulfuric Acid (

    
    ).[1][2]
    
Method B: The Grignard Precision Route

For high-purity applications where isomer separation is difficult, a directed organometallic approach is superior.[1][2]

Protocol:

  • Precursor Selection: Start with 4-Bromo-1-fluoro-2-methylbenzene .

  • Grignard Formation: React with Mg turnings in dry THF to form the Grignard reagent.[1]

  • Coupling: React with Methyl 4-chloro-4-oxobutanoate (or succinic anhydride followed by esterification).

    • Causality: This route guarantees the 1,3,4-substitution pattern because the bromine "locks" the attachment point, eliminating the regioselectivity issues of the Friedel-Crafts reaction.[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow and decision points between the two synthetic strategies.

SynthesisPathways Start_FC Precursor: 2-Fluorotoluene Step1_FC Friedel-Crafts Acylation (Succinic Anhydride / AlCl3) Start_FC->Step1_FC Route A (Industrial) Start_Grig Precursor: 4-Bromo-1-fluoro-2-methylbenzene Step1_Grig Grignard Formation (Mg / THF) Start_Grig->Step1_Grig Route B (High Purity) Inter_FC Intermediate: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid Step1_FC->Inter_FC Regioselectivity Check Step2_Grig Nucleophilic Attack on Methyl 4-chloro-4-oxobutanoate Step1_Grig->Step2_Grig Reduction Reduction Step (Clemmensen or Pd/C + H2) Inter_FC->Reduction Step2_Grig->Reduction If Ketone Formed Final Target: Methyl 4-(4-fluoro-3-methylphenyl)butanoate Step2_Grig->Final Direct Ester Route Esterification Fischer Esterification (MeOH / H+) Reduction->Esterification Esterification->Final

Caption: Comparison of Friedel-Crafts (Route A) and Grignard (Route B) synthetic pathways.

Analytical Characterization (Self-Validating Systems)

To ensure the trustworthiness of the synthesis, the following analytical markers must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.25 (s, 3H): Methyl group on the aromatic ring.[1][2]

    • δ 3.66 (s, 3H): Methyl ester (

      
      ).[1][2]
      
    • δ 1.95 (quint, 2H): Central methylene of the butanoate chain.[1][2]

    • δ 2.33 (t, 2H): Methylene adjacent to carbonyl.[1][2]

    • δ 2.60 (t, 2H): Benzylic methylene.[1][2]

    • δ 6.90–7.10 (m, 3H): Aromatic protons.[1][2] The splitting pattern will confirm the 1,3,4-substitution (coupling constants

      
       will be distinct).[1][2]
      
Mass Spectrometry (GC-MS)[3]
  • Molecular Ion:

    
     (
    
    
    
    ).[1][2]
  • Fragmentation: Look for the tropylium ion equivalent or the loss of the methoxy group (

    
    ).[1][2] A characteristic peak at 
    
    
    
    (fluoro-methylbenzyl cation) confirms the core aromatic structure.[1][2]

Safety & Handling

  • Fluorine Safety: While the C-F bond is stable, combustion can release HF.[1][2] Use standard fume hood protocols.

  • Reagent Hazards:

    
     (Route A) is hygroscopic and releases HCl upon contact with moisture.[1][2] Quenching requires slow addition to ice water.[1]
    
  • Waste Disposal: Aqueous waste from the Friedel-Crafts route contains aluminum salts and must be neutralized before disposal.[1]

References

  • Sigma-Aldrich. Methyl 4-(4-fluoro-3-methylphenyl)butanoate Product Page. Available at: (Accessed via search results).[1][2]

  • VulcanChem. 1-(4-Fluoro-3-methylphenyl)pentan-1-one and related intermediates. Available at: .[1][2]

  • ChemicalBook. 4-Fluoro-3-methylacetophenone and derivatives. Available at: .[1][2]

  • Organic Syntheses. Preparation of Succinic Anhydride and Friedel-Crafts Reactions. Org. Synth. 1932, 12,[1][2] 66. Available at: .[1][2]

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution in Fluorinated Pyridines (Analogous Chemistry). Available at: .[1][2]

  • Echemi. Product Database: Methyl 4-(4-fluoro-3-methylphenyl)butanoate. Available at: .[1][2]

Sources

Exploratory

physical and chemical properties of Methyl 4-(4-fluoro-3-methylphenyl)butanoate

This guide provides an in-depth technical analysis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate , a specialized intermediate used in the synthesis of pharmaceutical candidates, particularly in the metabolic and cardiov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate , a specialized intermediate used in the synthesis of pharmaceutical candidates, particularly in the metabolic and cardiovascular therapeutic areas.

[1][2][3][4][5]

Executive Summary

Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS: 143655-54-3) is a lipophilic ester intermediate characterized by a 4-carbon butyrate chain attached to a fluorinated toluene scaffold. It serves as a critical building block for Peroxisome Proliferator-Activated Receptor (PPAR) agonists and other metabolic modulators. Its structural specificity—defined by the para-fluoro and meta-methyl substitution pattern—requires precise synthetic control to avoid regioisomeric impurities common in standard Friedel-Crafts alkylations.

Chemical Identity & Structural Analysis

The molecule consists of a lipophilic phenyl ring substituted with fluorine and a methyl group, linked to a methyl ester moiety via a propyl spacer. The fluorine atom enhances metabolic stability by blocking para-oxidation, while the methyl ester serves as a versatile handle for further derivatization or hydrolysis.

Parameter Data
IUPAC Name Methyl 4-(4-fluoro-3-methylphenyl)butanoate
CAS Registry Number 143655-54-3
Molecular Formula

Molecular Weight 210.25 g/mol
SMILES COC(=O)CCCC1=CC=C(F)C(C)=C1
InChIKey YNFKSZUSPXWXLH-UHFFFAOYSA-N (Predicted)
Structural Class Phenylbutanoic acid ester; Fluorinated aromatic

Physicochemical Properties

Note: Experimental values for this specific intermediate are often proprietary. The data below represents consensus values derived from chemoinformatic models and structurally homologous compounds (e.g., Methyl 4-(4-fluorophenyl)butanoate).

Property Value (Typical/Predicted) Significance
Physical State Colorless to pale yellow oilLiquid state facilitates handling in flow chemistry.[1]
Boiling Point 285–290 °C (760 mmHg)High boiling point requires vacuum distillation for purification (approx. 135 °C @ 5 mmHg).
Density 1.12 ± 0.05 g/cm³Denser than water; facilitates phase separation in aqueous workups.
LogP (Octanol/Water) 3.2 – 3.5Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction.
Refractive Index (

)
1.495 – 1.505Useful for purity checks during distillation fractions.
Solubility Insoluble in water; Soluble in MeOH, EtOH, DCM, TolueneCompatible with standard organic synthesis solvent systems.

Synthesis & Production Methodologies

The Regioselectivity Challenge

A direct Friedel-Crafts alkylation of 2-fluorotoluene (1-fluoro-2-methylbenzene) with


-butyrolactone or succinic anhydride typically yields the 3-fluoro-4-methyl  isomer due to the directing effects of the methyl group (para-director). To achieve the target 4-fluoro-3-methyl  substitution, a regioselective route starting from a pre-functionalized halide is required.
Recommended Synthetic Route: Grignard-Succinoylation

The most reliable protocol utilizes 4-bromo-1-fluoro-2-methylbenzene to strictly control the substitution pattern.

Step-by-Step Protocol:

  • Grignard Formation: React 4-bromo-1-fluoro-2-methylbenzene with Magnesium turnings in anhydrous THF to form the arylmagnesium bromide species.

  • Acylation: Cannulate the Grignard reagent into a solution of Succinic Anhydride (in THF/Toluene) at -10°C. This opens the anhydride to form the keto-acid: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.

  • Reduction: Perform a Wolff-Kishner reduction (Hydrazine/KOH) or a catalytic hydrogenation (Pd/C,

    
    , AcOH) to reduce the benzylic ketone to a methylene group, yielding the parent acid.
    
  • Esterification: Reflux the acid in Methanol with a catalytic amount of

    
     or Thionyl Chloride to yield the final methyl ester.
    
Synthetic Workflow Diagram

SynthesisRoute Start 4-Bromo-1-fluoro- 2-methylbenzene Grignard Aryl-MgBr Intermediate Start->Grignard Mg, THF Reflux KetoAcid 4-Oxobutanoic Acid Derivative Grignard->KetoAcid Succinic Anhydride -10°C to RT Acid 4-(4-Fluoro-3-methylphenyl) butanoic acid KetoAcid->Acid Pd/C, H2 (Reduction) or Wolff-Kishner Product Methyl 4-(4-fluoro- 3-methylphenyl)butanoate Acid->Product MeOH, H2SO4 Esterification

Figure 1: Regioselective synthesis pathway ensuring correct 4-fluoro-3-methyl substitution.

Chemical Reactivity & Applications

Hydrolysis (Saponification)

The methyl ester is easily hydrolyzed using LiOH in THF/Water or NaOH in MeOH to regenerate the free acid (CAS 837373-12-3), which is often the active pharmacophore or the coupling partner for amide bond formation.

  • Reaction:

    
    
    
Reduction

Treatment with Lithium Aluminum Hydride (LAH) or DIBAL-H yields 4-(4-fluoro-3-methylphenyl)butan-1-ol . This alcohol is a precursor for installing leaving groups (tosylates/mesylates) for further chain extension or nucleophilic substitution.

Benzylic Oxidation

The benzylic position (adjacent to the ring) is susceptible to radical oxidation. Care must be taken during storage to avoid forming peroxides.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       6.9–7.1 ppm (m, 3H, Aromatic protons).
      
    • 
       3.66 ppm (s, 3H, 
      
      
      
      ).
    • 
       2.60 ppm (t, 2H, Benzylic 
      
      
      
      ).
    • 
       2.32 ppm (t, 2H, 
      
      
      
      -carbonyl
      
      
      ).
    • 
       2.25 ppm (d, 3H, Aryl 
      
      
      
      , doublet due to F-coupling).
    • 
       1.94 ppm (quint, 2H, Central 
      
      
      
      ).
  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) at ~1735–1740 
      
      
      
      (Ester).
    • C-F stretch at ~1210–1250

      
      .
      

Safety & Handling (MSDS Highlights)

Hazard Class Statement Precaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Irritation Category 2A (H319)Use safety goggles; flush with water for 15 min if exposed.
Storage StableStore in a cool, dry place under inert gas (

) to prevent hydrolysis.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber, as the compound contains fluorine which may generate HF upon combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143655-54-3. Retrieved from [Link]

  • Organic Syntheses (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Methodology reference for phenylbutanoic acid synthesis). Retrieved from [Link]

Sources

Foundational

discovery and history of Methyl 4-(4-fluoro-3-methylphenyl)butanoate

This guide details the technical profile, synthesis, and critical role of Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS 143655-54-3) in modern drug development. Gateway to Fluorinated Tetralones and Next-Gen ADCs Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and critical role of Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS 143655-54-3) in modern drug development.

Gateway to Fluorinated Tetralones and Next-Gen ADCs

Executive Summary

Methyl 4-(4-fluoro-3-methylphenyl)butanoate is a specialized fine chemical intermediate primarily utilized as a precursor for 7-fluoro-6-methyl-1-tetralone . While the ester itself is pharmacologically inert, its downstream cyclization product is the structural foundation for the "A-ring" of Exatecan (DX-8951f) —the potent topoisomerase I inhibitor payload used in blockbuster Antibody-Drug Conjugates (ADCs) such as Trastuzumab deruxtecan (Enhertu) and Datopotamab deruxtecan .

Beyond oncology, the 4-fluoro-3-methylphenyl moiety serves as a privileged scaffold in neuroscience (GluN2B negative allosteric modulators) and metabolic disease research (SGLT2 inhibitors), offering optimized metabolic stability and lipophilicity profiles.

Chemical Identity & Properties

PropertyData
Chemical Name Methyl 4-(4-fluoro-3-methylphenyl)butanoate
CAS Number 143655-54-3
Molecular Formula C₁₂H₁₅FO₂
Molecular Weight 210.25 g/mol
Structure Methyl ester of 4-(4-fluoro-3-methylphenyl)butanoic acid
Key Moiety 4-Fluoro-3-methylphenyl (Pharmacophore)
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water

Discovery & Synthesis History

The history of this compound is inextricably linked to the quest for Camptothecin analogs with improved solubility and safety profiles. The "fluoro-methyl" substitution pattern was discovered to enhance the stability of the fused ring system in Exatecan derivatives while maintaining potency against topoisomerase I.

Synthetic Pathway

The industrial synthesis typically follows a Friedel-Crafts approach, where the ester serves as a purifiable "lock" intermediate before the final cyclization.

Step 1: Acylation

Reaction of 2-Fluorotoluene with Succinic Anhydride (AlCl₃ catalyst) yields 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid .

  • Note: Regioselectivity is controlled by the ortho-directing fluoro group and the para-directing methyl group, favoring the 4-position relative to the methyl.

Step 2: Reduction

The ketone is reduced (via Clemmensen reduction, Wolff-Kishner, or catalytic hydrogenation) to form 4-(4-fluoro-3-methylphenyl)butanoic acid .

Step 3: Esterification (The Target Compound)

The acid is converted to Methyl 4-(4-fluoro-3-methylphenyl)butanoate using Methanol/H₂SO₄.

  • Technical Insight: This step is crucial for purification. The acid intermediate often carries isomeric impurities. The methyl ester allows for high-efficiency vacuum distillation or crystallization, ensuring the purity required for GMP manufacturing of ADCs.

Step 4: Cyclization

The ester (or hydrolyzed acid) undergoes intramolecular Friedel-Crafts cyclization (using PPA or liquid HF) to form 7-fluoro-6-methyl-1-tetralone .

Visualization of Synthesis Flow

Synthesis Start 2-Fluorotoluene + Succinic Anhydride Step1 Intermediate Acid (Keto-acid) Start->Step1 Friedel-Crafts Acylation Step2 Reduced Acid (CAS 331-43-1) Step1->Step2 Reduction (C=O to CH2) Target Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS 143655-54-3) *PURIFICATION NODE* Step2->Target Esterification (MeOH/H+) Cyclization 7-Fluoro-6-methyl-1-tetralone Target->Cyclization Intramolecular Cyclization Final Exatecan (DX-8951f) (ADC Payload) Cyclization->Final Multi-step Functionalization

Caption: Synthesis pathway from raw materials to the Exatecan payload, highlighting the ester as a critical purification node.

Role in Drug Development

Oncology (Antibody-Drug Conjugates)

The primary commercial driver for this molecule is the manufacturing of Exatecan derivatives.

  • Mechanism: The 7-fluoro-6-methyl-1-tetralone derived from this ester forms the A/B ring system of the hexacyclic Exatecan core.

  • Significance: The fluorine atom at position 7 (derived from the 4-fluoro of the ester) prevents metabolic deactivation and enhances the lipophilicity of the payload, facilitating membrane permeability after the ADC is internalized and cleaved.

Neuroscience (NMDA Receptor Modulators)

Research indicates the 4-fluoro-3-methylphenyl moiety is a "magic methyl" equivalent for optimizing binding kinetics.

  • Target: GluN2B subunit of the NMDA receptor.

  • Application: Negative Allosteric Modulators (NAMs) for depression and neuropathic pain. The specific substitution pattern improves selectivity against other NMDA subunits (GluN2A), reducing side effects like psychotomimesis.

Metabolic Disease (SGLT2 Inhibitors)

Patent literature (e.g., US7084123B2) identifies this moiety in glucopyranosyloxypyrazole derivatives.[1]

  • Function: The lipophilic tail (phenyl ring) fits into the proximal binding pocket of the SGLT2 transporter, blocking glucose reabsorption in the kidney.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Self-validating system: Monitoring via TLC (Hexane:EtOAc 8:2) and ¹H-NMR.

  • Reagents: 4-(4-fluoro-3-methylphenyl)butanoic acid (1.0 eq), Methanol (10 vol), H₂SO₄ (catalytic, 0.1 eq).

  • Procedure:

    • Dissolve the acid in Methanol under N₂ atmosphere.

    • Add H₂SO₄ dropwise at 0°C.

    • Reflux for 4–6 hours.[2] Checkpoint: TLC should show disappearance of acid spot (Rf ~0.1) and appearance of ester (Rf ~0.6).

    • Concentrate methanol under reduced pressure.

    • Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation (bp ~140°C at 2 mmHg) or column chromatography.

Protocol B: Quality Control (Analytical)
  • HPLC: C18 Column, ACN:Water (gradient 50%->90%), UV detection at 254 nm.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 2.25 (s, 3H, Ar-Me )

    • δ 3.66 (s, 3H, O-Me )

    • δ 6.9-7.1 (m, 3H, Ar-H )

    • Characteristic triplet signals for the propyl chain (2.60, 2.30, 1.95 ppm).

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory). Not classified as acutely toxic, but organic esters can be absorbed through the skin.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).

  • Disposal: Incineration in a chemical waste facility.

References

  • GluN2B-Selective Negative Allosteric Modulators. National Institutes of Health (NIH). Discusses the pharmacophore optimization using the 4-fluoro-3-methylphenyl moiety. Link

  • Aminotetralone derivatives and process for producing the same. Google Patents (EP0811603A1). Details the conversion of the tetralone precursor to camptothecin derivatives. Link

  • Glucopyranosyloxypyrazole derivatives and use thereof in medicines. Google Patents (US7084123B2). Describes SGLT2 inhibitors containing the 4-fluoro-3-methylphenyl group. Link

  • 4-(4-Fluoro-3-methylphenyl)butanoic acid. PubChem.[3][4] Chemical and physical property data for the parent acid.[4] Link

  • Spectroscopic Characterization of Cathinone Derivatives. MDPI. Analytical data for related 4-fluoro-3-methylphenyl compounds. Link

Sources

Protocols & Analytical Methods

Method

use of Methyl 4-(4-fluoro-3-methylphenyl)butanoate in medicinal chemistry

Technical Application Note: Methyl 4-(4-fluoro-3-methylphenyl)butanoate as a Versatile Synthon Executive Summary Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS: 143655-54-3) is a specialized fluorinated building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Methyl 4-(4-fluoro-3-methylphenyl)butanoate as a Versatile Synthon

Executive Summary

Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS: 143655-54-3) is a specialized fluorinated building block utilized in the synthesis of pharmaceuticals, particularly for optimizing lipophilicity and metabolic stability in drug candidates. Its structural core—a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the meta position—serves as a bioisostere for di-substituted phenyl rings found in PPAR agonists , histone deacetylase (HDAC) inhibitors , and CNS-active tetralone derivatives .

This guide details the strategic application of this ester in medicinal chemistry, focusing on its transformation into three critical pharmacophores: the free lipophilic acid , the fluorinated tetralone scaffold , and the reduced alcohol linker .

Chemical Profile & Strategic Utility

Structural Significance

The 4-fluoro-3-methylphenyl moiety offers a distinct advantage in Structure-Activity Relationship (SAR) studies:

  • Metabolic Blockade: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the most reactive site of the phenyl ring, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Lipophilic Tuning: The meta-methyl group increases lipophilicity (

    
    ) without the steric bulk of a chlorine or bromine atom, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), while the methyl group is electron-donating (+I). This unique "push-pull" electronic environment modulates the acidity (

    
    ) of the carboxylic tail and influences binding affinity in hydrophobic pockets.
    
Key Physical Properties
PropertyValueNote
CAS Number 143655-54-3Primary Identifier
Molecular Formula C₁₂H₁₅FO₂-
Molecular Weight 210.25 g/mol -
Appearance Colorless to pale yellow oilLow melting point solid in high purity
Boiling Point ~280°C (Predicted)Vacuum distillation recommended
Solubility DCM, EtOAc, MeOH, THFInsoluble in water

Synthetic Pathways & Application Logic

The utility of Methyl 4-(4-fluoro-3-methylphenyl)butanoate lies in its divergent reactivity. The following diagram illustrates the primary synthetic pathways accessible from this single precursor.

G Ester Methyl 4-(4-fluoro-3-methylphenyl)butanoate (Starting Material) Acid 4-(4-fluoro-3-methylphenyl)butanoic Acid (Active Pharmacophore) Ester->Acid Hydrolysis (LiOH/THF) Alcohol 4-(4-fluoro-3-methylphenyl)butan-1-ol (Linker/Spacer) Ester->Alcohol Reduction (LiAlH4) Tetralone 6-Fluoro-7-methyl-1-tetralone (CNS/Steroid Scaffold) Acid->Tetralone Intramolecular Friedel-Crafts (SOCl2 -> AlCl3) Drug Target Drug Candidate (PPAR Agonist / HDAC Inhibitor) Acid->Drug Amide Coupling / Derivatization Tetralone->Drug Grignard / Reductive Amination

Figure 1: Divergent synthetic pathways from the methyl ester precursor to high-value medicinal chemistry scaffolds.[1][2]

Detailed Experimental Protocols

Protocol A: Hydrolysis to the Free Acid

Objective: To generate 4-(4-fluoro-3-methylphenyl)butanoic acid (CAS 331-43-1), a common "tail" in PPAR agonists.

Reagents:

  • Methyl 4-(4-fluoro-3-methylphenyl)butanoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the ester (10 mmol, 2.10 g) in THF (30 mL).

  • Activation: Add a solution of LiOH·H₂O (30 mmol, 1.26 g) in water (10 mL) dropwise to the stirring ester solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup:

    • Concentrate the mixture in vacuo to remove THF.

    • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH ~2 using 1M HCl. A white precipitate should form.

  • Isolation: Extract the milky suspension with EtOAc (3 x 20 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the crude acid.

  • Purification: Recrystallize from Hexanes/EtOAc if necessary.

    • Expected Yield: 90–95%

    • Characterization: ¹H NMR (CDCl₃) should show the disappearance of the methyl singlet at ~3.6 ppm.

Protocol B: Cyclization to 6-Fluoro-7-methyl-1-tetralone

Objective: To synthesize a bicyclic core for CNS-active agents. The cyclization regiochemistry is directed para to the methyl group (least hindered ortho position relative to the chain).

Reagents:

  • 4-(4-fluoro-3-methylphenyl)butanoic acid (from Protocol A)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Acid Chloride Formation: Dissolve the acid (5 mmol) in anhydrous DCM (10 mL). Add SOCl₂ (7.5 mmol) and a catalytic drop of DMF. Reflux for 1 hour. Concentrate in vacuo to remove excess SOCl₂.

  • Cyclization: Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C under nitrogen.

  • Catalyst Addition: Add AlCl₃ (6 mmol) portion-wise over 10 minutes. The solution will darken.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Pour the reaction mixture carefully onto ice/water (50 mL) containing 1M HCl (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Flash column chromatography (SiO₂, 5-10% EtOAc/Hexanes).

    • Note: The product is 6-fluoro-7-methyl-1-tetralone . Verify regiochemistry by NOE (Nuclear Overhauser Effect) NMR studies if critical.

Analytical Characterization

Typical ¹H NMR Profile (300 MHz, CDCl₃) for the Ester:

Chemical Shift (δ)MultiplicityIntegrationAssignment
6.90 – 7.10 Multiplet3HAromatic Protons (Ar-H)
3.67 Singlet3HMethyl Ester (-OCH₃)
2.60 Triplet (

Hz)
2HAr-CH₂- (Benzylic)
2.33 Triplet (

Hz)
2H-CH₂-COOMe (

-carbonyl)
2.24 Singlet3HAr-CH₃ (Aromatic Methyl)
1.94 Quintet (

Hz)
2H-CH₂-CH₂-CH₂- (Central Methylene)

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Fluorine Safety: While the C-F bond is stable, combustion may release toxic hydrogen fluoride (HF). Do not incinerate in standard waste streams.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

  • Disposal: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69921029, Methyl 4-(4-(trifluoromethyl)phenyl)butanoate. Retrieved from [Link](Note: Analogous fluorinated structure used for property estimation).

  • Organic Syntheses. Friedel-Crafts Cyclization Protocols for Tetralone Synthesis. Org.[1][3] Synth. 1955, 35, 95. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Derivatization of Methyl 4-(4-fluoro-3-methylphenyl)butanoate for Drug Discovery

Abstract This document provides a detailed guide for the chemical derivatization of Methyl 4-(4-fluoro-3-methylphenyl)butanoate, a key intermediate in the synthesis of various pharmacologically active compounds. As drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the chemical derivatization of Methyl 4-(4-fluoro-3-methylphenyl)butanoate, a key intermediate in the synthesis of various pharmacologically active compounds. As drug development professionals and researchers seek to optimize lead compounds, the strategic modification of core scaffolds is paramount. These protocols offer robust, field-proven methodologies for key transformations including hydrolysis, amide coupling, reduction, and α-bromination. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and guidance for product validation, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 4-Arylbutanoate Scaffold

The 4-(4-fluoro-3-methylphenyl)butanoate moiety represents a versatile scaffold in medicinal chemistry. Its structural features—a substituted aromatic ring linked by a flexible four-carbon chain to a reactive ester group—make it an ideal starting point for generating diverse libraries of compounds. Derivatization allows for the systematic exploration of the structure-activity relationship (SAR), enabling researchers to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.

This guide details four principal derivatization pathways starting from the methyl ester, providing the foundational chemistry required to build a diverse compound library.

Foundational Derivatization: Saponification to Carboxylic Acid

The conversion of the methyl ester to its corresponding carboxylic acid is the most critical primary derivatization, as the resulting carboxyl group is a versatile handle for numerous subsequent reactions, most notably amide bond formation. The protocol described here is a standard saponification (base-catalyzed hydrolysis).[1]

2.1. Principle and Mechanism Base-catalyzed hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[1] The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion, forming a stable carboxylate salt.[1] Subsequent acidification is required to protonate the carboxylate and yield the neutral carboxylic acid.

2.2. Workflow for Saponification

Start Methyl 4-(4-fluoro-3-methylphenyl)butanoate Step1 Dissolve in THF/H₂O Add LiOH·H₂O Start->Step1 Step2 Stir at Room Temperature (Monitor by TLC) Step1->Step2 Step3 Acidify with 1M HCl to pH ~2 Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Dry, Filter, Concentrate Step4->Step5 End 4-(4-fluoro-3-methylphenyl)butanoic Acid Step5->End Start 4-(4-fluoro-3-methylphenyl)butanoic Acid Step1 Dissolve in DMF Add Amine (1.0 eq) Start->Step1 Step2 Add HATU (1.1 eq) Add DIPEA (2.0 eq) Step1->Step2 Step3 Stir at Room Temperature (2-6 hours) Step2->Step3 Step4 Aqueous Work-up (Water & EtOAc) Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End N-Substituted Amide Derivative Step5->End Start Methyl 4-(4-fluoro-3-methylphenyl)butanoate Step2 Add Ester solution dropwise at 0 °C Start->Step2 Step1 Suspend AlCl₃ and NaBH₄ in dry THF at 0 °C Step1->Step2 Step3 Warm to RT, then heat to 50-55 °C Step2->Step3 Step4 Quench with acidified ice-water Step3->Step4 Step5 Extract and Purify Step4->Step5 End 4-(4-fluoro-3-methylphenyl)butan-1-ol Step5->End Start 4-(4-fluoro-3-methylphenyl)butanoic Acid Step1 Add PBr₃ (cat.) Heat mixture Start->Step1 Step2 Add Br₂ dropwise Maintain heat Step1->Step2 Step3 Stir until reaction is complete (Monitor gas evolution) Step2->Step3 Step4 Cool and carefully quench with water Step3->Step4 Step5 Extract and Purify Step4->Step5 End 2-Bromo-4-(4-fluoro-3-methylphenyl)butanoic Acid Step5->End

Sources

Method

Application Note: Methyl 4-(4-fluoro-3-methylphenyl)butanoate as a Strategic Building Block

Executive Summary Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS: Derivative of 164515-78-2) is a critical intermediate in the synthesis of fused polycyclic pharmacophores. Its primary utility lies in its role as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS: Derivative of 164515-78-2) is a critical intermediate in the synthesis of fused polycyclic pharmacophores. Its primary utility lies in its role as a precursor to 6-fluoro-5-methyl-1-tetralone , the carbocyclic scaffold essential for Poly (ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib (Rubraca®).

This application note details the robust synthesis of this building block, its purification, and its transformation into the tetralone core. By leveraging the specific electronic properties of the 4-fluoro-3-methyl motif, researchers can modulate metabolic stability and lipophilicity in drug candidates.

Chemical Profile & Strategic Value

The 4-fluoro-3-methylphenyl moiety is not merely a structural spacer; it acts as a "metabolic shield."

  • Fluorine (Para): Blocks the primary site of metabolic oxidation (CYP450), extending half-life.

  • Methyl (Meta): Introduces steric bulk that can twist the biaryl axis in downstream ligands, improving selectivity for enzyme pockets (e.g., PARP1/2).

  • Butanoate Chain: Provides a flexible four-carbon linker ideal for intramolecular cyclization to form six-membered rings (tetralones).

Key Physical Properties (Predicted)
PropertyValueNote
Molecular Formula C₁₂H₁₅FO₂
Molecular Weight 210.25 g/mol
Boiling Point ~280°C (760 mmHg)High boiling; vacuum distillation recommended.
Solubility DCM, EtOAc, MeOHLipophilic ester.
Appearance Colorless to pale yellow oil

Synthesis of the Building Block (Upstream Protocol)

The industrial synthesis of this ester typically follows a three-stage workflow starting from commercially available 2-fluorotoluene.

Workflow Diagram

SynthesisWorkflow Start 2-Fluorotoluene (Starting Material) Inter1 Friedel-Crafts Intermediate (Keto-Acid) Start->Inter1 Acylation Reagent1 Succinic Anhydride + AlCl3 Reagent1->Inter1 Inter2 4-(4-fluoro-3-methylphenyl) butanoic acid Inter1->Inter2 Reduction Step2 Reduction (Pd/C, H2 or Zn/Hg) Step2->Inter2 Final Target Ester (Methyl 4-(4-fluoro-3-methylphenyl) butanoate) Inter2->Final Protection Step3 Esterification (MeOH, H+) Step3->Final

Figure 1: Synthetic pathway from 2-fluorotoluene to the target methyl ester.

Detailed Protocol
Step 1: Friedel-Crafts Acylation

Objective: Attach the succinic chain to the aromatic ring.

  • Reagents: 2-Fluorotoluene (1.0 eq), Succinic Anhydride (1.2 eq), AlCl₃ (2.5 eq), DCM (Solvent).

  • Procedure:

    • Suspend AlCl₃ in DCM at 0°C.

    • Add Succinic Anhydride and stir for 30 min.

    • Add 2-Fluorotoluene dropwise. The reaction is exothermic.[1][2]

    • Warm to RT and stir for 4–6 hours.

    • Quench: Pour onto ice/HCl. Extract with DCM.

    • Note on Regioselectivity: The reaction favors substitution para to the fluorine atom (position 5 of 2-fluorotoluene) due to the strong resonance donation of Fluorine, yielding the desired 4-fluoro-3-methyl substitution pattern [1].

Step 2: Carbonyl Reduction

Objective: Remove the ketone to form the saturated butyric acid derivative.

  • Method A (Catalytic): Hydrogenation using 10% Pd/C in Acetic Acid at 60 psi H₂.

  • Method B (Chemical): Wolff-Kishner (Hydrazine/KOH) or Clemmensen (Zn-Hg/HCl). Note: Method A is preferred for purity.

Step 3: Esterification

Objective: Convert the acid to the methyl ester for easy purification and handling.

  • Reagents: Methanol (excess), H₂SO₄ (catalytic).

  • Procedure: Reflux the acid in MeOH with cat. H₂SO₄ for 3 hours. Concentrate and partition between EtOAc/NaHCO₃.

  • Yield: Typically 85-90% over two steps.

Downstream Application: Tetralone Cyclization

The most high-value application of this building block is the conversion to 6-fluoro-5-methyl-1-tetralone . This tetralone is the "anchor" for constructing tricyclic indole PARP inhibitors.

Cyclization Workflow

TetraloneCyclization Ester Methyl 4-(4-fluoro-3-methylphenyl)butanoate Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid Free Acid Intermediate Hydrolysis->Acid Cyclization Cyclization (PPA or SOCl2/AlCl3) Acid->Cyclization Tetralone 6-Fluoro-5-methyl-1-tetralone (PARP Inhibitor Scaffold) Cyclization->Tetralone Intramolecular Friedel-Crafts

Figure 2: Conversion of the ester building block to the pharmacophore scaffold.

Protocol: Intramolecular Cyclization [2]
  • Hydrolysis: Dissolve the methyl ester (10 g) in THF/Water (1:1). Add LiOH (2 eq). Stir at RT until TLC shows consumption of ester (~2h).[3] Acidify to pH 2 with 1M HCl. Extract with EtOAc and evaporate to obtain the free acid.

  • Cyclization (PPA Method):

    • Heat Polyphosphoric Acid (PPA, 50 g) to 80°C.

    • Add the free acid (5 g) portion-wise with vigorous mechanical stirring.

    • Increase temperature to 100-110°C for 2 hours. The mixture will turn dark.

    • Quench: Pour the hot syrup onto crushed ice (carefully!). Stir until the complex breaks down into a solid or oil.

    • Extraction: Extract with EtOAc (3x). Wash with brine.[3]

  • Purification: The crude tetralone is purified via column chromatography (Hexane/EtOAc 9:1).

    • Target:6-fluoro-5-methyl-1-tetralone .

Quality Control & Troubleshooting

Analytical Expectations

To validate the identity of the Methyl 4-(4-fluoro-3-methylphenyl)butanoate:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: ~6.8–7.1 ppm (Multiplets, 3H). Look for the specific splitting caused by F-coupling.

    • Methyl Ester: Singlet at ~3.67 ppm (3H).

    • Aryl-Methyl: Doublet (due to F-coupling) or Singlet at ~2.25 ppm (3H).

    • Aliphatic Chain: Three multiplets:

      • Benzylic CH₂ (~2.6 ppm, t).

      • Alpha-carbonyl CH₂ (~2.3 ppm, t).

      • Beta CH₂ (~1.9 ppm, quint).

  • ¹⁹F NMR:

    • Single peak around -115 to -120 ppm (typical for aryl fluorides).

Common Issues
IssueProbable CauseSolution
Low Yield in Step 1 Moisture in AlCl₃Use fresh, anhydrous AlCl₃. Ensure N₂ atmosphere.
Isomer Mixtures Poor regioselectivityVerify temperature control (-5°C to 0°C addition). If mixture persists, purify via recrystallization of the acid intermediate before esterification.
Incomplete Cyclization PPA viscosityUse mechanical stirring.[2] Ensure temperature reaches >100°C. Alternatively, convert acid to Acid Chloride (SOCl₂) and cyclize with AlCl₃/DCM.

References

  • Friedel-Crafts Acylation Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The directing effect of Fluorine vs Methyl is documented in standard EAS texts).
  • Tetralone Synthesis for PARP Inhibitors

    • Process for the preparation of Rucaparib.[4][5][6] WO 2019/020508.[7]

    • Preparation of 3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5(1H)-ones.[1][2][7][8] WO 2000/042040.[7] (Describes the general route to the tricyclic core).

  • General Tetralone Synthesis: Organic Syntheses, Coll. Vol. 4, p.884 (1963); Vol. 35, p.95 (1955). (Standard protocol for cyclization of phenylbutyric acids).

Sources

Application

analytical methods for Methyl 4-(4-fluoro-3-methylphenyl)butanoate quantification

Application Note: AN-PHARM-2026-04 High-Performance Quantification of Methyl 4-(4-fluoro-3-methylphenyl)butanoate Focus: Process Control & Purity Analysis for Lubiprostone Intermediates Executive Summary This guide detai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04 High-Performance Quantification of Methyl 4-(4-fluoro-3-methylphenyl)butanoate Focus: Process Control & Purity Analysis for Lubiprostone Intermediates

Executive Summary

This guide details the analytical protocols for the quantification of Methyl 4-(4-fluoro-3-methylphenyl)butanoate , a critical Key Starting Material (KSM) and intermediate in the synthesis of Lubiprostone (Amitiza).[][2]

Due to the ester functionality, this molecule acts as a "chemical hinge" in the synthesis pathway.[2] Its primary critical quality attribute (CQA) is stability against hydrolysis.[][2] The analytical challenge lies in differentiating the intact ester from its degradation product, 4-(4-fluoro-3-methylphenyl)butanoic acid (CAS 331-43-1).[][2]

This note provides two orthogonal methods:

  • RP-HPLC-UV: The primary method for purity and related substance analysis.[][2]

  • GC-FID: A secondary method for assay and volatile impurity profiling.[][2]

Physicochemical Profile & Analytical Logic

PropertyDescriptionAnalytical Implication
Structure Lipophilic Phenyl EsterRetains strongly on C18 columns; requires high organic content for elution.[][2]
Chromophore Aromatic Ring (Fluorine/Methyl sub.)UV active.[][2] Maxima typically ~210 nm (E2 band) and ~257 nm (B band).[][2]
Stability Susceptible to HydrolysisSample preparation must avoid strong bases or prolonged exposure to aqueous media without buffering.[][2]
Polarity Ester < Acid (Hydrolysis Product)In Reverse Phase (RP), the acid impurity elutes before the ester analyte.[][2]
The Hydrolysis Challenge

The primary degradation pathway involves the cleavage of the methyl group to form the free acid.

  • Analyte (Ester): Hydrophobic, Late Eluting.[][2]

  • Impurity (Acid): Hydrophilic (relative to ester), Early Eluting.[][2]

  • Control Strategy: The mobile phase must be acidic (pH 2.5–3.0).[][2] This suppresses the ionization of the acid impurity, keeping it in its molecular form to prevent peak tailing and ensure resolution from the ester.[2]

Method A: RP-HPLC-UV (Primary Protocol)

Recommended for: Purity, Assay, and Related Substances.[][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for hydrophobic aromatics.[][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity and acid impurity ionization.[][2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for phenyl derivatives compared to Methanol.[][2]
Flow Rate 1.0 mL/minStandard backpressure balance.[][2]
Detection UV @ 210 nmMaximizes sensitivity for the fluorinated phenyl ring.[2]
Column Temp 30°CEnsures retention time reproducibility.[][2]
Injection Vol 10 µLPrevents column overload.[][2]
Gradient Program

A gradient is preferred over isocratic flow to clear late-eluting dimers or heavy oligomers often found in process intermediates.[][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial equilibration
15.01090Elution of main ester
20.01090Wash step
20.16040Re-equilibration
25.06040End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).[][2] Note: High organic content prevents hydrolysis during the run.

  • Stock Solution: Weigh 50 mg of standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL (100 µg/mL).

Method B: GC-FID (Orthogonal Protocol)

Recommended for: Assay verification and Residual Solvent analysis.[][2]

Chromatographic Conditions
ParameterSpecification
System GC with Flame Ionization Detector (FID)
Column DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm, 0.25µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Temp 250°C (Split Ratio 20:[][2]1)
Detector Temp 300°C
Temperature Program
  • Initial: 80°C (Hold 1 min) - Elutes solvents.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 5 min) - Elutes analyte and heavy impurities.

Analytical Workflow & Logic Map

The following diagram illustrates the decision process and impurity logic for this specific molecule.

AnalyticalLogic Sample Sample: Methyl 4-(4-fluoro-3-methylphenyl)butanoate Goal Define Analytical Goal Sample->Goal Purity Purity / Hydrolysis Check Goal->Purity Degradation Products Volatiles Residual Solvents / Assay Goal->Volatiles Process Control HPLC Method A: RP-HPLC (C18) Acidic Mobile Phase Purity->HPLC GC Method B: GC-FID DB-5 Column Volatiles->GC Result_HPLC Separates Acid Impurity (RT ~5 min) from Ester Analyte (RT ~12 min) HPLC->Result_HPLC Result_GC Quantifies Ester Detects Process Solvents GC->Result_GC

Figure 1: Analytical decision matrix for Methyl 4-(4-fluoro-3-methylphenyl)butanoate.

Validation Strategy (ICH Q2(R1))

To ensure the method is "fit for purpose," the following parameters must be validated.

Specificity (Stress Testing)

Demonstrate that the method can separate the ester from its degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours. Expectation: Rise in the acid impurity peak (RRT ~0.4-0.6 relative to ester).[][2]

  • Base Hydrolysis: Treat with 0.1N NaOH. Expectation: Rapid conversion to acid.[][2] Critical: This confirms the retention time of the acid impurity.[2]

Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[][2][3]
System Suitability Testing (SST)

Run these checks before every batch analysis:

  • Tailing Factor:

    
     (Ensures acidic mobile phase is working).[][2]
    
  • Theoretical Plates:

    
    .
    
  • RSD (n=6):

    
     for peak area.[][2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent MismatchEnsure sample diluent (80% ACN) matches the initial gradient strength closely.
Drifting Retention pH FluctuationVolatile acids (TFA) can evaporate.[][2] Use Phosphoric Acid for better stability.[][2]
Ghost Peaks CarryoverThe ester is lipophilic.[2] Add a needle wash step with 100% ACN.[][2]
Acid Peak Tailing Silanol InteractionIncrease buffer concentration or lower pH to < 3.[][2]0.

References

  • ICH Harmonised Tripartite Guideline. (2005).[][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[][2][3] Link

  • Ueno, R., et al. (2006).[][2] Prostaglandin Derivatives and Process for Producing the Same.[2] U.S. Patent 2006/0194870 A1.[][2] (Describes the synthesis of Lubiprostone and related intermediates).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[][2] Practical HPLC Method Development. Wiley-Interscience.[][2] (General grounding for RP-HPLC of neutral esters).

  • National Center for Biotechnology Information. (2024).[][2] PubChem Compound Summary for CID 157920, Lubiprostone.[][2] (Context for the intermediate). Link

Sources

Method

Application Note: Safety and Handling Procedures for Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Introduction & Scientific Context Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS: 143655-54-3) is a specialized fluorinated aromatic ester often utilized as a high-value intermediate in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS: 143655-54-3) is a specialized fluorinated aromatic ester often utilized as a high-value intermediate in the synthesis of pharmaceutical agents targeting metabolic disorders (e.g., PPAR agonists) and cardiovascular pathways.

The presence of the fluorine atom at the para-position combined with a meta-methyl group imparts unique lipophilic and metabolic stability profiles to the phenyl ring, making it a critical scaffold in medicinal chemistry. However, this specific substitution pattern requires precise handling protocols to maintain compound integrity and ensure operator safety.

Scope of this Guide: This document provides a rigorous, evidence-based framework for the safe storage, handling, and experimental use of this compound. It moves beyond generic safety data sheets (SDS) to address specific laboratory workflows, including solubilization for biological assays and synthetic manipulation.

Safety Assessment & Hazard Identification (HSE)

Chemical Hazard Classification (GHS)

Based on structural analogs (fluorinated phenyl esters) and quantitative structure-activity relationship (QSAR) data, this compound is classified under the Precautionary Principle as a Category 2 Irritant.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Predicted).H302
Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile Rubber (0.11 mm minimum thickness).

    • Scientific Rationale: Fluorinated esters can exhibit enhanced permeation through latex. Nitrile provides superior chemical resistance against ester-based solvents and the lipophilic nature of the fluorophenyl group.

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).

    • Rationale: Standard safety glasses are insufficient due to the risk of hydrolysis in the eye, potentially generating localized acidic byproducts.

  • Respiratory Protection: Handling should occur strictly within a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of aerosols or dusts.

Handling, Storage, and Stability Protocols

Physicochemical Properties & Storage Conditions
PropertyValue / ConditionNote
Molecular Formula C₁₂H₁₅FO₂MW: 210.25 g/mol
Physical State Oil or Low-Melting SolidDependent on purity/polymorph.
Solubility DMSO, Ethanol, DCMInsoluble in water.
Storage Temp 2°C to 8°CRefrigerate to prevent ester hydrolysis.
Atmosphere Inert (Argon/Nitrogen)Protect from atmospheric moisture.
Protocol: Inert Handling & Weighing

Objective: Prevent moisture-induced hydrolysis of the ester bond and minimize static charge buildup.

  • Equilibration: Allow the sealed container to reach room temperature (20-25°C) before opening.

    • Causality: Opening a cold container in a humid lab causes immediate condensation, initiating hydrolysis of the methyl ester to the free acid (4-(4-fluoro-3-methylphenyl)butanoic acid), altering potency.

  • Static Control: Use an anti-static gun or ionizer bar if the substance is a solid powder. Fluorinated compounds often carry high static loads, leading to dispersion risks.

  • Transfer: Use a glass or stainless steel spatula. Avoid polystyrene plastics which may leach due to the lipophilicity of the ester.

Experimental Workflow: Solubilization for Bioassays

Context: Researchers often need to prepare stock solutions for in vitro screening. The lipophilicity of the fluoromethylphenyl group requires a specific solvent addition order to prevent precipitation.

Step-by-Step Solubilization Protocol
  • Calculate Molarity: Determine the mass required for a 10 mM stock solution.

    • Example: To prepare 1 mL of 10 mM stock, weigh 2.10 mg of the compound.

  • Primary Solvent Addition (DMSO):

    • Add 100% DMSO (anhydrous) to the vial.

    • Critical Step: Vortex vigorously for 30 seconds. Ensure no solid remains at the meniscus.

    • Why: The compound is highly lipophilic. Water addition at this stage will cause immediate "crashing out."

  • Secondary Dilution (Media):

    • Dilute the DMSO stock into culture media slowly with constant agitation.

    • Keep final DMSO concentration < 0.5% to avoid solvent toxicity in cells.

Handling Workflow Diagram

The following logic flow ensures safety and compound integrity during the experimental setup.

HandlingWorkflow Start Start: Retrieve Compound CheckTemp Is Container at RT? Start->CheckTemp Wait Wait 30 mins (Prevent Condensation) CheckTemp->Wait No Open Open in Fume Hood CheckTemp->Open Yes Wait->CheckTemp State Physical State? Open->State Solid Solid: Use Anti-Static Weighing Boat State->Solid Liquid Liquid: Use Glass Microsyringe State->Liquid Solvent Dissolve in Anhydrous DMSO Solid->Solvent Liquid->Solvent Store Flush with Argon & Reseal Solvent->Store

Figure 1: Decision logic for safe retrieval and solubilization of Methyl 4-(4-fluoro-3-methylphenyl)butanoate.

Emergency Response & Waste Disposal

Spill Management

In the event of a spill (>100 mg):

  • Evacuate the immediate area if aerosols are generated.

  • Don PPE: Double nitrile gloves, goggles, and a lab coat.

  • Adsorb: Use a chemically inert absorbent (e.g., Vermiculite or sand). Do not use combustible materials like paper towels if the substance is in bulk liquid form.

  • Neutralize: Clean the surface with a mild detergent solution followed by water.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[1][2] Mechanism: Dilution prevents corneal damage from potential acidic hydrolysis products.

  • Skin Contact: Wash with soap and water. Do not use ethanol on skin, as it may enhance transdermal absorption of the fluorinated compound.

Waste Disposal[1][2]
  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Protocol: Dispose of in a dedicated "Halogenated Solvents/Organics" waste stream. Do not mix with strong oxidizers or acids.[2]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Phenyl Esters Generic. Merck KGaA. Link

  • PubChem. (2025).[3] Compound Summary: Methyl 4-(4-(trifluoromethyl)phenyl)butanoate (Analog). National Center for Biotechnology Information. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4,4,4-trifluoroacetoacetate.[1] Thermo Fisher Scientific. Link

  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination. Chemical Communications. Link

  • Accela Chem. (2025). Product Catalog: Methyl 4-(4-Fluoro-3-methylphenyl)butanoate.[4] Accela ChemBio Inc. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Methyl 4-(4-fluoro-3-methylphenyl)butanoate instability issues

Technical Support Center: Methyl 4-(4-fluoro-3-methylphenyl)butanoate Document ID: TSS-MFB-260215 Last Updated: February 15, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Document ID: TSS-MFB-260215

Last Updated: February 15, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-(4-fluoro-3-methylphenyl)butanoate. This molecule, like many esters, is susceptible to specific degradation pathways that can compromise experimental integrity, product purity, and shelf-life. Understanding and mitigating these instability issues is critical for reproducible results and successful outcomes. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address the most common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical instability of Methyl 4-(4-fluoro-3-methylphenyl)butanoate?

A1: The primary and most common degradation pathway for this compound is hydrolysis of the methyl ester functional group.[1][2] This reaction cleaves the ester bond, yielding 4-(4-fluoro-3-methylphenyl)butanoic acid and methanol as degradation products. The presence of water, acid, or base can catalyze this process.[1][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, Methyl 4-(4-fluoro-3-methylphenyl)butanoate should be stored in a cool, dry, and dark environment.[4] Recommended conditions are summarized in the table below. Always store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential oxidation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation reactions, including hydrolysis.[5][6]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[4]
Light Amber vial / Dark locationProtects against potential photolytic degradation, a common issue for aromatic compounds.[6][7]
Container Tightly sealed, non-reactive glassPrevents moisture ingress and ensures no reaction with the container material.[8][9]

Q3: How can I quickly assess if my sample has started to degrade?

A3: The most direct method is to use a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][] A pure sample will show a single major peak corresponding to the parent ester. The appearance of a new, more polar peak is often indicative of the formation of the carboxylic acid degradation product. A change in the physical appearance (e.g., from a clear oil to a cloudy suspension) or a change in pH of a solution can also suggest degradation.

Q4: Is the fluorophenyl group a source of instability?

A4: Generally, the carbon-fluorine bond on the aromatic ring is very strong and stable.[12] Fluorination can, in fact, enhance metabolic stability by blocking sites of oxidative metabolism.[12][13] For this molecule, the primary point of instability is the ester group, not the fluorinated aromatic ring.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Unexpected Peaks Observed in HPLC/GC Analysis

You've run a sample of Methyl 4-(4-fluoro-3-methylphenyl)butanoate and observe a significant secondary peak that was not present in the initial analysis.

Potential Cause 1: Hydrolysis

  • Causality: The most probable cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This is accelerated by trace amounts of acid or base in your solvent, water in the atmosphere, or prolonged storage in protic solvents (e.g., methanol, water). The resulting carboxylic acid is more polar and will typically have a shorter retention time in reverse-phase HPLC.

  • Troubleshooting Workflow:

G start Unexpected Peak in Chromatogram check_rt Is the new peak more polar (earlier RT in RP-HPLC)? start->check_rt run_lcms Perform LC-MS Analysis check_rt->run_lcms Yes consider_other Consider other degradation pathways (e.g., oxidation, solvent adducts) check_rt->consider_other No confirm_mass Does the mass match the carboxylic acid (M-14)? run_lcms->confirm_mass confirm_hydrolysis Diagnosis: Ester Hydrolysis confirm_mass->confirm_hydrolysis Yes confirm_mass->consider_other No forced_degradation Perform Forced Degradation (see Protocol 2) confirm_hydrolysis->forced_degradation compare_peaks Compare retention time of unknown peak to acid-stressed sample peak forced_degradation->compare_peaks match Do retention times match? compare_peaks->match match->consider_other No implement_protocol Implement Corrective Actions (see Protocol 3) match->implement_protocol Yes

A troubleshooting workflow for identifying unknown peaks.

  • Investigative Steps:

    • Mass Spectrometry: Analyze the sample using LC-MS. The hydrolyzed product, 4-(4-fluoro-3-methylphenyl)butanoic acid, will have a molecular weight that is 14 g/mol less than the parent ester (loss of CH₂).

    • Forced Degradation: Intentionally degrade a small amount of the pure compound under mild acidic or basic conditions (see Protocol 2).[7][14] Run this "stressed" sample on your HPLC/GC. If the retention time of the peak in your stressed sample matches the unknown peak in your original sample, it confirms the identity as the hydrolysis product.

    • Corrective Action: Review your sample preparation and storage procedures. Ensure you are using dry solvents, storing the material under inert gas, and minimizing its time in solution, especially aqueous or protic solutions. Implement the best practices outlined in Protocol 3.

Guide 2: Issue - Loss of Potency or Inconsistent Results in Biological Assays

Your compound shows variable or lower-than-expected activity in cell-based or in vitro assays.

Potential Cause: Degradation in Assay Media

  • Causality: Biological assay media are typically aqueous, buffered solutions (often around pH 7.4), and incubated at 37°C. These are favorable conditions for ester hydrolysis.[3][15] The compound may be degrading over the course of the experiment, leading to a lower effective concentration of the active ester form. The resulting carboxylic acid may have a different activity profile or be inactive.

  • Investigative Steps:

    • Incubation Study: Prepare a solution of the compound in your specific assay buffer/media at the final assay concentration.

    • Time-Point Analysis: Incubate this solution under your exact assay conditions (e.g., 37°C). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quantification: Analyze each aliquot by HPLC to quantify the remaining percentage of the parent ester.

    • Data Analysis: Plot the percentage of remaining ester versus time. This will give you the stability profile of your compound under assay conditions and help you determine its experimental half-life.

  • Corrective Actions:

    • If degradation is significant, consider reducing the incubation time of your assay.

    • Prepare stock solutions in an anhydrous solvent like DMSO and add them to the assay media immediately before starting the experiment to minimize time in the aqueous environment.

    • If the carboxylic acid is the intended active form (i.e., the ester is a pro-drug), this study can help confirm the rate of conversion.

Part 3: Experimental Protocols

Protocol 1: Standardized HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method to assess the purity of Methyl 4-(4-fluoro-3-methylphenyl)butanoate and detect its primary hydrolytic degradant.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of ~1 mg/mL.

  • Expected Elution: The carboxylic acid degradant will elute before the parent ester.

Protocol 2: Forced Degradation Study for Peak Identification

This protocol is designed to intentionally generate degradation products to confirm their identity, as outlined in ICH guidelines.[14][15]

G cluster_conditions Stress Conditions acid Acid Hydrolysis 0.1 M HCl, 60°C analysis Analyze by HPLC-UV/MS (Protocol 1) acid->analysis Quench/ Dilute base Base Hydrolysis 0.1 M NaOH, RT base->analysis Quench/ Dilute oxidation Oxidation 3% H2O2, RT oxidation->analysis Quench/ Dilute thermal Thermal 80°C Solid thermal->analysis Quench/ Dilute photo Photolytic ICH Q1B Light Box photo->analysis Quench/ Dilute stock Prepare Stock Solution (1 mg/mL in ACN) stock->acid Expose stock->base Expose stock->oxidation Expose stock->thermal Expose stock->photo Expose

Workflow for a comprehensive forced degradation study.

  • Stock Solution: Prepare a 1 mg/mL solution of the ester in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Cool, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-2 hours. Neutralize with 0.1 M HCl and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze.

  • Thermal Degradation: Place a small amount of solid compound in a 60°C oven for 48 hours. Dissolve in acetonitrile and analyze.

  • Photolytic Degradation: Expose the solid compound to light as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours). Dissolve in acetonitrile and analyze.[7]

  • Analysis: Compare the chromatograms from the stressed samples to your control sample to identify degradation products. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.[14]

Protocol 3: Recommended Handling and Storage Procedures
  • Receiving: Upon receipt, immediately transfer the compound to a desiccator. Log the date of receipt and opening on the container.[9]

  • Weighing: Weigh out the required amount quickly in a low-humidity environment if possible. Avoid leaving the container open to the atmosphere for extended periods.

  • Storage of Solids: Store the primary container inside a secondary container with a desiccant.[8] Purge the headspace with an inert gas (argon or nitrogen) before sealing tightly. Store in a designated 2-8°C refrigerator.[5]

  • Solution Preparation: Use high-purity, anhydrous solvents (e.g., DMSO, Acetonitrile). Prepare stock solutions at high concentrations to minimize the volume added to aqueous systems.

  • Storage of Solutions: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Use vials with PTFE-lined caps.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • McCune, C. D., & Eckenhoff, R. G. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Talanta. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • Google Patents. (n.d.). Fluorination of aromatic compounds.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • RSC Advances. (2026, February 4). Fluorinated terpenoids and their fluorine-containing derivatives. Retrieved from [Link]

  • LinkedIn. (n.d.). Performance Market Insights - By Segment of Organic Fluorinated Compounds Market. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • Taylor & Francis Online. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • GERPAC. (n.d.). Stability studies. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

Sources

Optimization

common side reactions in the synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Welcome to the technical support center for the synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate. This guide is designed for researchers, chemists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related compounds. Our approach is grounded in established principles of organic chemistry to provide you with robust troubleshooting strategies.

Introduction to the Synthesis

The synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate can be approached through several synthetic routes. A common and logical pathway is a two-step process beginning with a Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride, followed by a reduction of the resulting keto-acid and subsequent esterification. Each of these steps presents a unique set of potential side reactions and challenges. This guide will walk you through troubleshooting these issues.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the process, let's visualize the intended reaction and where things can go astray.

A 2-Fluorotoluene + Succinic Anhydride B 4-(4-Fluoro-3-methylphenyl) -4-oxobutanoic acid A->B Friedel-Crafts Acylation (AlCl3) E Positional Isomer (Side Product) A->E Lack of Regioselectivity C 4-(4-Fluoro-3-methylphenyl) butanoic acid B->C Clemmensen or Wolff-Kishner Reduction G Unreacted Starting Material B->G Incomplete Reaction H Over-reduction Products B->H Harsh Reduction Conditions D Methyl 4-(4-fluoro-3-methylphenyl) butanoate (Target) C->D Fischer-Speier Esterification (MeOH, H+) F Tetralone Derivative (Cyclization Side Product) C->F Intramolecular Friedel-Crafts (Strong Acid)

Caption: Proposed synthetic pathway and common side reactions.

Troubleshooting Guide & FAQs

Part 1: Friedel-Crafts Acylation

The initial step of acylating 2-fluorotoluene is critical for setting the correct substitution pattern on the aromatic ring.

Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What's going wrong?

A1: This is a common issue often related to the activity of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Catalyst Quality: AlCl₃ is highly hygroscopic and will readily absorb moisture from the air, which deactivates it. Ensure you are using a freshly opened bottle or that it has been stored in a desiccator.

  • Stoichiometry: For acylation with an anhydride, more than two equivalents of AlCl₃ are required. One equivalent coordinates to the anhydride to form the acylium ion, and another coordinates to the resulting carboxylic acid. A third may be needed to coordinate with the product ketone. A molar ratio of 2.2-2.5 equivalents of AlCl₃ to succinic anhydride is a good starting point.

  • Solvent Choice: The choice of solvent is crucial. While nitrobenzene or dichlorobenzene are traditional solvents, they can be difficult to remove. Dichloromethane or 1,2-dichloroethane are more common but ensure they are anhydrous.

Q2: My NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?

A2: The directing effects of the methyl (-CH₃) and fluorine (-F) groups on the aromatic ring determine the position of acylation. Both are ortho-, para-directing groups. In 2-fluorotoluene, the para position to the fluorine is also the ortho position to the methyl group, and the para position to the methyl is also the ortho position to the fluorine. This can lead to a mixture of products.

  • Steric Hindrance: The methyl group is bulkier than the fluorine atom. Acylation is more likely to occur at the position para to the fluorine and ortho to the methyl group (the desired product) due to less steric hindrance. However, acylation para to the methyl group can still occur.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often favor the thermodynamically more stable product and improve regioselectivity. High temperatures can lead to isomer scrambling.

Parameter Recommendation Rationale
AlCl₃ Stoichiometry 2.2 - 2.5 equivalentsEnsures complete activation of the anhydride and complexation with the product.
Reaction Temperature 0 °C to 25 °CFavors the desired regioisomer and minimizes side reactions.
Solvent Anhydrous DichloromethaneGood solubility for reactants and easily removed post-reaction.
Part 2: Reduction of the Keto-Acid

Reducing the ketone to a methylene group can be achieved through several methods, each with its own set of potential side reactions.

Q3: I'm attempting a Clemmensen reduction, but my yield is very low, and I'm getting a lot of insoluble material.

A3: The Clemmensen reduction (amalgamated zinc and HCl) is performed under harsh acidic conditions, which can lead to several side reactions.

  • Intramolecular Cyclization: The product of the Friedel-Crafts acylation, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, can undergo an intramolecular Friedel-Crafts reaction under strong acid conditions, leading to the formation of a tetralone derivative. This is a common and often significant side reaction.

  • Polymerization: The harsh conditions can also lead to polymerization, resulting in the insoluble material you are observing.

Troubleshooting:

  • Consider an Alternative Reduction: The Wolff-Kishner reduction (hydrazine and a strong base like KOH in a high-boiling solvent) is an excellent alternative that is performed under basic conditions, thus avoiding acid-catalyzed side reactions like intramolecular cyclization.

  • Protect the Carboxylic Acid: If you must use a Clemmensen or another acid-sensitive reduction, consider protecting the carboxylic acid as an ester first. However, this adds steps to your synthesis.

A 4-(4-Fluoro-3-methylphenyl) -4-oxobutanoic acid B Desired Reduction Product A->B Wolff-Kishner (Basic) C Tetralone Side Product A->C Clemmensen (Acidic) Intramolecular Cyclization

Caption: Comparison of reduction conditions and side reactions.

Part 3: Fischer-Speier Esterification

The final step is the esterification of the carboxylic acid to the methyl ester.

Q4: My esterification is not going to completion, even with a large excess of methanol and a catalytic amount of sulfuric acid.

A4: While Fischer-Speier esterification is an equilibrium process, incomplete conversion is often due to a few key factors.

  • Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials. Ensure your methanol is anhydrous and consider using a Dean-Stark apparatus to remove water as it is formed, especially if you are running the reaction on a larger scale.

  • Catalyst Amount: While "catalytic" amounts are used, you may need to increase the amount of acid catalyst (e.g., from 1-2% to 5% mol/mol) to increase the reaction rate.

  • Reaction Time and Temperature: Refluxing in methanol is the standard procedure. Ensure you are refluxing for a sufficient amount of time (e.g., 4-12 hours). Monitor the reaction by TLC or GC-MS to determine when it has reached completion.

Q5: After workup, I have an impurity that I can't easily remove by column chromatography. What could it be?

A5: If you used a strong acid catalyst like sulfuric acid, you might have some sulfated byproducts, though this is less common. A more likely scenario is the presence of the unreacted carboxylic acid if the esterification was incomplete.

  • Base Wash: A simple and effective way to remove the unreacted carboxylic acid is to perform a wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), during your workup. The carboxylic acid will be deprotonated to form the water-soluble carboxylate salt, which will partition into the aqueous layer, while your desired ester remains in the organic layer.

Summary of Key Troubleshooting Points

Step Potential Issue Recommended Solution
Friedel-Crafts Acylation Incomplete ReactionUse fresh, anhydrous AlCl₃ (2.2-2.5 eq.).
Poor RegioselectivityMaintain low reaction temperature (0-25 °C).
Reduction Intramolecular CyclizationUse Wolff-Kishner reduction (basic conditions) instead of Clemmensen (acidic).
Esterification Incomplete ReactionUse anhydrous methanol and a Dean-Stark trap if possible. Increase catalyst loading.
Carboxylic Acid ImpurityWash the organic layer with aq. NaHCO₃ during workup.

References

  • Friedel-Crafts & Related Reactions: A comprehensive overview of the Friedel-Crafts reaction, including mechanisms and experimental consider

    • Source: Organic Chemistry, 5th Edition, by Paula Yurkanis Bruice.
    • URL : [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis: Provides detailed mechanisms and examples of named reactions, including the Wolff-Kishner and Clemmensen reductions.

    • Source: Elsevier
    • URL : [Link]

  • March's Advanced Organic Chemistry: An authoritative reference for reaction mechanisms and synthetic transform

    • Source: Wiley
    • URL : [Link]

Troubleshooting

challenges in scaling up Methyl 4-(4-fluoro-3-methylphenyl)butanoate production

Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: Methyl 4-(4-fluoro-3-methylphenyl)butanoate CAS Registry (Acid Precursor): 837373-12-3 (Acid) / Generic Ester Analog Audience: Process Chemists, CDMO T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: Methyl 4-(4-fluoro-3-methylphenyl)butanoate CAS Registry (Acid Precursor): 837373-12-3 (Acid) / Generic Ester Analog Audience: Process Chemists, CDMO Technical Leads, Scale-Up Engineers

Introduction: The "Para-Fluoro" Challenge

Scaling up Methyl 4-(4-fluoro-3-methylphenyl)butanoate presents a classic process chemistry dilemma: balancing regioselectivity against raw reactivity. This molecule is a structural hybrid—a lipophilic tail attached to a fluorinated aromatic core—often used as an intermediate in the synthesis of PPAR agonists or prostaglandin analogs (e.g., Lubiprostone derivatives).

The synthesis typically follows a three-stage linear sequence:

  • Friedel-Crafts Acylation: 2-Fluorotoluene + Succinic Anhydride.

  • Carbonyl Reduction: Conversion of the benzylic ketone to a methylene group.[1]

  • Fischer Esterification: Methylation of the carboxylic acid tail.

This guide addresses the three critical failure modes encountered at the kilogram scale: Regio-isomer contamination , Hydrodefluorination (loss of Fluorine) , and Esterification equilibrium stalls .

Module 1: The Friedel-Crafts Acylation (Regioselectivity)

The Problem: "I have two spots on my TLC/HPLC that I cannot separate."

Root Cause: Competitive directing effects. The starting material, 1-fluoro-2-methylbenzene (2-fluorotoluene) , contains two directing groups:

  • Methyl Group: Weakly activating, ortho/para directing.

  • Fluorine Atom: Deactivating (inductive) but ortho/para directing (resonance).

Standard electrophilic aromatic substitution (EAS) rules suggest the methyl group (activator) should control the position, directing the succinyl group para to itself (Position 4). However, the target molecule requires substitution para to the Fluorine (Position 5).

  • Target Isomer (Para-to-F): 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.

  • Impurity Isomer (Para-to-Me): 4-(3-fluoro-4-methylphenyl)-4-oxobutanoic acid.

Protocol: Enhancing Para-Fluoro Selectivity

To favor the para-fluoro isomer (Target), you must exploit the steric difference and the specific "para-fluoro effect" in EAS.

  • Solvent Selection: Switch from Nitrobenzene (standard) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Non-polar solvents often enhance para-selectivity due to tighter ion-pairing of the acylium intermediate, which increases steric sensitivity.

  • Temperature Control: Run the reaction at -10°C to 0°C . Higher temperatures (>25°C) favor thermodynamic control, which may increase the unwanted para-methyl isomer.

  • Lewis Acid Stoichiometry: Use Aluminum Chloride (

    
    )  in slight excess (2.2 equiv).
    
    • Why? The first equivalent complexes with the succinic anhydride to open the ring; the second activates the electrophile.

Troubleshooting Table: Acylation
SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture deactivating

.
Ensure

is free-flowing (yellow/grey powder, not white clumps). Use a nitrogen sweep.
High Isomer Ratio (Wrong Isomer) Temperature too high during addition.Cool reactor to -10°C before adding Succinic Anhydride. Add

portion-wise.[2]
Black Tar Formation Polymerization of succinic anhydride.Ensure 2-fluorotoluene is in excess (solvent quantity) or dilute with DCM.

Module 2: Carbonyl Reduction (The "Defluorination" Trap)

The Problem: "My Fluorine signal disappeared from the NMR."

Root Cause: Hydrodefluorination (HDF). The standard method for reducing benzylic ketones to methylenes is Catalytic Hydrogenation (Pd/C +


) . However, Palladium is an excellent catalyst for cleaving Aryl-Fluorine bonds, especially in the presence of an electron-donating methyl group.
Protocol: Safe Reduction Strategies

Do NOT use standard Pd/C hydrogenation unless you have specific "poisoned" catalysts (e.g., Pd(0)EnCat™). Choose one of these robust scale-up alternatives:

Option A: The Modified Wolff-Kishner (Huang-Minlon)

Best for >1kg scale if reactor is rated for 200°C.

  • Reagents: Hydrazine hydrate (80%), KOH, Diethylene Glycol (DEG).

  • Process: Form the hydrazone at 120°C, then distill off water/excess hydrazine while ramping to 190°C to drive

    
     evolution.
    
  • Advantage: Completely preserves the Aryl-F bond.

  • Risk: Hydrazine is toxic; requires rigorous scrubber systems.

Option B: Clemmensen Reduction (Zinc/HCl)

Best for lab scale (<500g), difficult on multi-kilo scale due to solid waste.

  • Reagents: Amalgamated Zinc (Zn(Hg)), conc. HCl.

  • Process: Reflux for 12-24 hours.

  • Note: While effective, the mercury waste stream makes this unattractive for GMP manufacturing.

Option C: Triethylsilane (TES) / TFA (Ionic Hydrogenation)

Best for high-value GMP intermediates (Cleanest profile).

  • Reagents: Triethylsilane (2.5 equiv), Trifluoroacetic Acid (TFA).

  • Mechanism: TFA protonates the ketone; TES delivers a hydride.

  • Advantage: Mild conditions (Room Temp), zero defluorination risk.

  • Disadvantage: High cost of reagents.

Module 3: Esterification & Purification

The Problem: "The Acid Value (AV) is stuck at 15 mg KOH/g."

Root Cause: Water accumulation in the Fischer Esterification equilibrium.

Protocol: Azeotropic Shift

Since the boiling point of the product is high, you cannot easily distill it from the reaction mixture without high vacuum.

  • Catalyst: Use Sulfuric Acid (

    
    )  (1-2 mol%) or p-Toluenesulfonic acid (PTSA) .
    
  • Solvent: Use Methanol in large excess (as solvent) OR use a binary system of Toluene/Methanol .

  • Water Removal:

    • Method 1 (DCM Extraction): After reflux, quench with water, extract into DCM, and wash with Sodium Bicarbonate (

      
      ) to remove unreacted acid.
      
    • Method 2 (Thionyl Chloride - The "Sledgehammer"):[3] If equilibrium is stubborn, convert the acid to the Acid Chloride using

      
       (1.1 equiv) + DMF (cat), then quench into Methanol. This is irreversible and guarantees 100% conversion.
      

Visualizing the Workflow

The following diagram illustrates the Critical Control Points (CCPs) where the process is most likely to fail during scale-up.

G Start Start: 2-Fluorotoluene + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, -5°C) Start->Step1 Decision1 Check Regioselectivity (HPLC/NMR) Step1->Decision1 Fail1 FAIL: High Para-Me Isomer (Wrong isomer) Decision1->Fail1 >10% Wrong Isomer Pass1 PASS: High Para-F Isomer Decision1->Pass1 <5% Wrong Isomer Step2 Step 2: Reduction (Ketone -> Methylene) Pass1->Step2 Risk2 Risk: Hydrodefluorination? Step2->Risk2 MethodA Pd/C Hydrogenation (HIGH RISK of F-loss) Risk2->MethodA Standard H2/Pd MethodB Wolff-Kishner or Ionic Hydrogenation (TES/TFA) Risk2->MethodB Recommended Final Target: Methyl 4-(4-fluoro-3-methylphenyl)butanoate MethodA->Final Impure Product Step3 Step 3: Esterification (MeOH, H+) MethodB->Step3 Step3->Final

Caption: Critical Control Points in the synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate, highlighting the regioselectivity and defluorination risks.

FAQ: Rapid Response

Q: Can I use Aluminum Chloride (


) for the acylation in a stainless steel reactor? 
A: Caution. 

generates HCl gas upon reaction and quenching. While high-grade Hastelloy is resistant, standard Stainless Steel (304/316) can suffer pitting corrosion. Ensure the reactor is Glass-Lined (GL) for the Friedel-Crafts step.

Q: How do I remove the unreacted succinic acid after Step 1? A: The succinic acid byproduct is water-soluble. During the quench (pouring the reaction mix into ice/water), the succinic acid remains in the aqueous layer. The product (keto-acid) precipitates or is extracted into the organic layer. A hot water wash of the organic layer is highly effective.

Q: My final product is yellow. It should be colorless. A: Yellowing often comes from trace oxidation of the aromatic ring or residual iodine/polymer from the reduction step (if using HI/Red P or impure Hydrazine). A Silica Gel plug filtration (eluting with 5% EtOAc/Hexanes) or treatment with Activated Charcoal in refluxing methanol usually clears the color.

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on directing effects of halotoluenes).
  • Reduction Safety: "Catalytic Hydrogenation of Aromatic Ketones Preventing Defluorination." National Institutes of Health (PMC). Available at: [Link]

  • Wolff-Kishner Modifications: "Reduction of Aromatic Compounds - Chemistry LibreTexts." Available at: [Link]

  • Esterification Scale-Up: "Fischer Esterification: An ester from a carboxylic acid and an alcohol."[4] Athabasca University. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 4-(4-fluoro-3-methylphenyl)butanoate Synthesis

Executive Summary & Critical Workflow User Query: "How do I optimize the reaction conditions for Methyl 4-(4-fluoro-3-methylphenyl)butanoate?" Technical Diagnosis: The synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Workflow

User Query: "How do I optimize the reaction conditions for Methyl 4-(4-fluoro-3-methylphenyl)butanoate?"

Technical Diagnosis: The synthesis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate involves three distinct chemical challenges:

  • Regioselectivity: Controlling the Friedel-Crafts acylation of 2-fluorotoluene to ensure the succinyl group attaches para to the fluorine (Position 4) rather than para to the methyl (Position 5).

  • Chemomoselective Reduction: Reducing the benzylic ketone to a methylene group without defluorinating the aromatic ring.

  • Esterification Efficiency: Maximizing the conversion of the carboxylic acid to the methyl ester.

Below is the optimized workflow map.

Workflow Visualization

G Start Start: 2-Fluorotoluene + Succinic Anhydride Step1 Step 1: Friedel-Crafts (AlCl3, DCM) Start->Step1 Acylation Inter1 Intermediate A: Keto-Acid (Isomer Mix) Step1->Inter1 Isomer Risk! Step2 Step 2: Reduction (Et3SiH / TFA) Inter1->Step2 Ketone Removal Inter2 Intermediate B: Saturated Acid Step2->Inter2 Purification Step3 Step 3: Esterification (SOCl2 / MeOH) Inter2->Step3 Optimized Route Final Target: Methyl Ester Step3->Final >95% Yield

Figure 1: Critical Synthesis Path. Note the "Isomer Risk" at Step 1, which dictates the purity of the final ester.

Phase 1: The "Hidden" Problem (Regiochemistry)

Most users struggling with yield or purity in the final step actually have an upstream problem in the Friedel-Crafts Acylation .

The Conflict

You are starting with 2-fluorotoluene (1-fluoro-2-methylbenzene). You need the succinyl chain to attach at Position 4 (para to Fluorine) to get the "4-fluoro-3-methyl" pattern relative to the chain.

  • Fluorine: Directs ortho/para (Position 4).

  • Methyl: Directs ortho/para (Position 5).

  • Electronic Reality: The Methyl group is an activator, while Fluorine is a deactivator. Electrophiles naturally prefer the position activated by the methyl group (Position 5).

The Consequence: Standard conditions often yield a mixture of the desired product and the unwanted isomer (3-fluoro-4-methylphenyl derivative).

Optimization Protocol (Regio-Control)

To favor the para-fluoro substitution, you must rely on steric bulk and solvent effects, though separation is often inevitable.

  • Solvent: Use Nitrobenzene or Dichloromethane (DCM) . Nitrobenzene typically increases selectivity for the para position relative to the halogen in similar systems [1].

  • Temperature: Keep the reaction at 0°C to 5°C during addition. Higher temperatures favor thermodynamic control, which might increase the unwanted isomer.

  • Purification: Do NOT proceed to reduction without recrystallizing the Keto-Acid intermediate. The Keto-Acid isomers have significantly different solubilities compared to the final liquid esters.

    • Solvent for Recrystallization: Toluene/Hexane or Ethanol/Water.

Phase 2: Reduction (Avoiding Defluorination)

Issue: You need to reduce the C=O (ketone) to CH2 (methylene). Risk: Standard catalytic hydrogenation (Pd/C + H2) carries a high risk of hydrodefluorination (stripping the fluorine atom off the ring), especially in the presence of the acid moiety.

Recommended Protocol: Ionic Hydrogenation

Use Triethylsilane (Et3SiH) in Trifluoroacetic Acid (TFA) . This method is chemoselective for aryl ketones and leaves the C-F bond intact [2].

  • Dissolve crude Keto-Acid (1 equiv) in TFA (5–10 vol).

  • Add Et3SiH (2.5 equiv) dropwise at RT.

  • Stir for 4–12 hours.

  • Workup: Remove TFA under reduced pressure. Basify with NaHCO3, wash with DCM (removes silane byproducts), then acidify aqueous layer to precipitate the Saturated Acid .

Phase 3: Optimizing the Esterification (The Core Request)

Users often use Fischer Esterification (H2SO4/MeOH), but this is an equilibrium process that leaves unreacted acid and water, complicating the workup of the oily ester.

The Superior Method: Thionyl Chloride / Methanol This method generates the acid chloride in situ or drives the equilibrium irreversibly via the formation of HCl and SO2 gas, ensuring >98% conversion.

Step-by-Step Optimized Protocol
ParameterSpecificationRationale
Reagents Saturated Acid (1.0 eq), Methanol (anhydrous, 10-20 vol), SOCl2 (1.5 eq).Excess MeOH acts as solvent; SOCl2 drives reaction.
Temperature 0°C (addition)

Reflux (1-2 h).
Controls exotherm; Reflux ensures completion.
Atmosphere Nitrogen / Drying Tube.Moisture kills the active intermediate.

Procedure:

  • Setup: Charge a round-bottom flask with Methanol (anhydrous) . Cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (SOCl2) dropwise over 20 minutes. Caution: Exothermic + HCl gas evolution.

  • Addition: Add the Saturated Acid (solid or dissolved in minimal MeOH) to the solution.

  • Reaction: Remove ice bath. Heat to Reflux (65°C) for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). Acid spot (baseline) should disappear; Ester spot (Rf ~0.6) appears.[1][2][3]

  • Workup (Critical for Purity):

    • Evaporate MeOH/SOCl2 completely on a rotovap (use a base trap for HCl).

    • Redissolve residue in Ethyl Acetate .

    • Wash with Sat. NaHCO3 (removes any trace acid).

    • Wash with Brine , Dry over Na2SO4 , Concentrated.

  • Result: Clear, colorless to pale yellow oil.

Troubleshooting Guide (FAQ)

Q1: My final ester contains a "mystery" impurity (~10-15%) that won't separate by column chromatography.

Diagnosis: This is likely the regioisomer (Methyl 4-(3-fluoro-4-methylphenyl)butanoate). Fix: You cannot easily separate these esters. You must purify at the Intermediate A (Keto-Acid) stage. Recrystallize the solid Keto-Acid from Toluene before proceeding to reduction.

Q2: I see the loss of Fluorine in my NMR (missing F-coupling).

Diagnosis: You likely used Pd/C for hydrogenation. Fix: Switch to Wolff-Kishner (Hydrazine/KOH) or Ionic Hydrogenation (Et3SiH/TFA). If you must use hydrogenation, use Pd(OH)2 (Pearlman's catalyst) in acetic acid, but monitor strictly.

Q3: The esterification yield is low (<70%).

Diagnosis: Water accumulation in the reaction is shifting the equilibrium back to the acid. Fix: Switch from H2SO4 catalyst to the Thionyl Chloride (SOCl2) method described above. It consumes water chemically. Alternatively, add Trimethyl Orthoformate as a water scavenger.

Decision Tree for Low Yield

Yield Problem Problem: Low Yield Check1 Is Starting Material Left? Problem->Check1 Check2 Is Product Decomposing? Check1->Check2 No Sol1 Use SOCl2/MeOH (Drives Completion) Check1->Sol1 Yes Sol2 Check Reduction Step (Did you defluorinate?) Check2->Sol2 Yes

Figure 2: Diagnostic logic for yield issues.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • West, C. T., et al. (1973). "Ionic Hydrogenation of Aromatic Ketones and Alcohols." Journal of Organic Chemistry, 38(15), 2675–2681.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-(4-fluoro-3-methylphenyl)butanoate: A Structural and Functional Comparison with Phenylbutanoate Derivatives

A Comparative Guide for Researchers Introduction: The Phenylbutanoate Scaffold in Drug Discovery The 4-phenylbutanoate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

Introduction: The Phenylbutanoate Scaffold in Drug Discovery

The 4-phenylbutanoate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of biological activities. The parent compound, 4-phenylbutyrate (4-PBA), is an FDA-approved drug for urea cycle disorders, acting as an ammonia scavenger.[1] Beyond this primary indication, 4-PBA has been extensively investigated as a chemical chaperone for mitigating endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor, giving it potential therapeutic applications in cancer, metabolic diseases, and neurodegenerative disorders.[2][3][4]

The clinical utility of 4-PBA is often hampered by its pharmacokinetics; it is rapidly metabolized via β-oxidation to 4-phenylacetate (PA), which also possesses biological activity but has a less favorable toxicity profile and an unpleasant odor.[5][6] This has driven the rational design of derivatives to enhance potency, selectivity, and metabolic stability. This guide provides a comparative analysis of Methyl 4-(4-fluoro-3-methylphenyl)butanoate, a specific derivative, against the parent compound and other related structures. We will explore how subtle chemical modifications—esterification, fluorination, and methylation—can profoundly impact physicochemical properties, biological targets, and pharmacokinetic profiles, offering researchers a framework for selecting or designing compounds for specific therapeutic applications.

Structure-Activity Relationships: Deconstructing the Phenylbutanoate Moiety

The biological activity of phenylbutanoate derivatives is dictated by modifications to its core structure. Understanding the impact of each component is crucial for rational drug design.

Caption: Key modification points on the 4-phenylbutanoate scaffold.

  • The Carboxylic Acid Moiety: This group is essential for the HDAC inhibitory activity of 4-PBA, as it chelates the zinc ion in the enzyme's active site. Esterification, as in Methyl 4-(4-fluoro-3-methylphenyl)butanoate, converts the molecule into a prodrug. This masks the polar carboxylic acid, increasing lipophilicity and potentially enhancing cell membrane permeability and oral bioavailability. Inside the cell, esterases hydrolyze the methyl ester to release the active carboxylic acid.

  • The Phenyl Ring: This aromatic ring is a prime site for substitution.

    • Fluorination (4-fluoro): Introducing a fluorine atom is a common strategy in medicinal chemistry. It can increase metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, fluorine's high electronegativity can alter the electronic properties of the ring, potentially improving binding affinity to target proteins.

    • Methylation (3-methyl): The addition of a methyl group increases lipophilicity. This can enhance membrane permeability and may influence binding interactions within a target's hydrophobic pocket. The position of this group is critical to avoid steric hindrance.

  • The Butyrate Chain: The length and structure of this aliphatic linker are crucial for positioning the phenyl ring and the carboxylic acid relative to the target protein. It is also the site of metabolism.

Comparative Analysis: Physicochemical and Biological Profiles

The true value of a derivative is revealed through direct comparison with its predecessors and related compounds. While specific experimental data for Methyl 4-(4-fluoro-3-methylphenyl)butanoate is not extensively published, we can infer its likely properties based on established structure-activity relationships (SAR).[7][8]

CompoundStructureMolecular Weight ( g/mol )Key Features & Predicted ImpactPotential Primary Target(s)
4-Phenylbutyrate (4-PBA) 164.20Parent compound; hydrophilic. Rapidly metabolized to phenylacetate.[5]HDACs, ER Stress Chaperone
Phenylacetate (PA) 136.15Active metabolite of 4-PBA; less potent HDAC inhibitor than 4-PBA.[9]HDACs
Methyl 4-(4-fluoro-3-methylphenyl)butanoate 210.24[10]Prodrug form (methyl ester). Increased lipophilicity (F, CH3). Predicted to have higher metabolic stability and cell permeability.HDACs (after hydrolysis), PPARs
Fenofibrate 360.83A phenoxy-isobutyrate derivative (not a direct phenylbutanoate). Demonstrates how phenyl-acid derivatives can target other receptors.PPARα[11]

Expanding the Target Landscape: Phenylbutanoates as PPAR Agonists

While HDAC inhibition is a well-known mechanism for 4-PBA, the broader class of phenylalkanoic acids, including fibrates, are potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[12][13] PPARs are nuclear receptors that regulate lipid and carbohydrate metabolism.[14]

  • PPARα: Primarily expressed in the liver, regulates fatty acid oxidation. Fibrate drugs are PPARα agonists used to treat hyperlipidemia.[13]

  • PPARγ: Expressed in adipose tissue, regulates adipogenesis and insulin sensitivity. Thiazolidinediones are PPARγ agonists used to treat type 2 diabetes.[12]

  • PPARδ/β: Ubiquitously expressed, involved in fatty acid oxidation and energy homeostasis.[14]

The structural modifications in Methyl 4-(4-fluoro-3-methylphenyl)butanoate—increased lipophilicity and altered electronics from the fluoro and methyl groups—make it a plausible candidate for PPAR agonism. Pan-PPAR agonists, which activate multiple subtypes, are of high interest for treating metabolic syndrome with potentially fewer side effects than selective agonists.[15]

Derivative Phenylbutanoate Derivative Cell Cell Membrane Derivative->Cell Passive Diffusion (Enhanced by Lipophilicity) PPAR PPAR Nuclear Receptor Cell->PPAR Binds to Ligand Binding Domain RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates Response Metabolic Regulation (Lipid Metabolism, Insulin Sensitivity) Transcription->Response Leads to

Caption: Putative signaling pathway for a phenylbutanoate derivative acting as a PPAR agonist.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted advantages of a novel derivative like Methyl 4-(4-fluoro-3-methylphenyl)butanoate, a series of standardized, self-validating experiments are required.

Protocol 1: In Vitro PPARα/γ Luciferase Reporter Assay

This protocol determines if the compound can activate PPARα or PPARγ, quantifying its potency (EC50).

Rationale: This cell-based assay provides a functional readout of receptor activation. The use of a luciferase reporter gene linked to a PPAR response element (PPRE) creates a highly sensitive and quantitative system.

Methodology:

  • Cell Culture: Plate HEK293T cells (or another suitable cell line) in 96-well plates. Co-transfect cells with:

    • An expression vector for full-length human PPARα or PPARγ.

    • A PPRE-driven luciferase reporter vector.

    • A Renilla luciferase vector (as an internal control for transfection efficiency and cell viability).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (and controls like Fenofibrate for PPARα, Rosiglitazone for PPARγ) in DMSO. Perform serial dilutions in culture medium to create a 10-point dose-response curve (e.g., 100 µM to 1 nM).

  • Treatment: After 24 hours of transfection, replace the medium with the compound dilutions. Include a "vehicle only" (DMSO) control. Incubate for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis:

    • Normalize Firefly luciferase activity to Renilla luciferase activity for each well.

    • Calculate "Fold Activation" relative to the vehicle control.

    • Plot Fold Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This experiment assesses the rate at which the compound is metabolized, providing an early indication of its in vivo half-life.

Rationale: Human Liver Microsomes (HLM) contain a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism. By measuring the disappearance of the parent compound over time, we can predict its metabolic clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH-regenerating system (to ensure sustained enzyme activity).

    • Prepare a 1 µM solution of the test compound in the reaction buffer.

    • Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in the buffer.

  • Incubation:

    • Pre-warm the HLM and compound solutions to 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.

    • Include a "-NADPH" control to account for non-enzymatic degradation and a "0-minute" sample as the baseline.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

start Start synthesis Synthesize & Purify Derivative start->synthesis char Characterize (NMR, MS, Purity) synthesis->char in_vitro In Vitro Screening char->in_vitro hdac_assay HDAC Inhibition Assay (Determine IC50) in_vitro->hdac_assay Potency? ppar_assay PPAR Reporter Assay (Determine EC50) in_vitro->ppar_assay Activity? met_stab Metabolic Stability (HLM, t½) in_vitro->met_stab Stability? lead_select Lead Candidate Selection hdac_assay->lead_select ppar_assay->lead_select met_stab->lead_select lead_select->synthesis Requires Optimization in_vivo In Vivo Studies (PK/PD, Efficacy Models) lead_select->in_vivo Promising Profile end End in_vivo->end

Caption: A typical experimental workflow for screening new phenylbutanoate derivatives.

Conclusion and Future Outlook

Methyl 4-(4-fluoro-3-methylphenyl)butanoate represents a logical evolution of the 4-phenylbutyrate scaffold, engineered with specific modifications to overcome the limitations of the parent drug. The introduction of a methyl ester creates a prodrug with the potential for improved oral absorption and cell penetration. Concurrently, the fluoro and methyl substitutions on the phenyl ring are predicted to enhance metabolic stability and modulate target affinity.

While its activity as an HDAC inhibitor (following in vivo hydrolysis) is a probable mechanism, its structural features strongly suggest a potential for activity as a PPAR agonist. This dual-target potential is an exciting prospect for addressing complex diseases like metabolic syndrome and certain cancers, where both epigenetic regulation and metabolic pathways are dysregulated.

The ultimate therapeutic value of this and other novel phenylbutanoate derivatives will be determined by rigorous experimental validation using the types of protocols outlined in this guide. By systematically comparing their potency, selectivity, and pharmacokinetic properties, researchers can identify lead candidates with superior, clinically relevant profiles, continuing the legacy of this versatile and powerful chemical scaffold.

References

  • Al-Keilani, M. S., & Al-Sawalha, N. A. (2017). Potential of Phenylbutyrate as Adjuvant Chemotherapy: An Overview of Cellular and Molecular Anticancer Mechanisms. Chemical Research in Toxicology. [Link]

  • Amin, M. S., et al. (2023). Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. ResearchGate. [Link]

  • Witzig, T. E., et al. (2000). Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents. Clinical Cancer Research. [Link]

  • Carducci, M. A., et al. (1996). Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate. Clinical Cancer Research. [Link]

  • Piscitelli, S. C., et al. (1995). Disposition of phenylbutyrate and its metabolites, phenylacetate and phenylacetylglutamine. Journal of Clinical Pharmacology. [Link]

  • Gore, S. D., et al. (2001). A Phase I clinical and pharmacological evaluation of sodium phenylbutyrate on an 120-h infusion schedule. Clinical Cancer Research. [Link]

  • Berg, S. L., et al. (2001). Pharmacokinetics and Cerebrospinal Fluid Penetration of Phenylacetate and Phenylbutyrate in the Nonhuman Primate. Cancer Chemotherapy and Pharmacology. [Link]

  • Berry, S. A., et al. (2018). Pharmacokinetics of glycerol phenylbutyrate in pediatric patients 2 months to 2 years of age with urea cycle disorders. Molecular Genetics and Metabolism. [Link]

  • Roca-Rivada, A., et al. (2021). 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity. Scientific Reports. [Link]

  • Roca-Rivada, A., et al. (2021). 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity. PubMed. [Link]

  • Astles, P. C., et al. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). Methyl4-(4-fluoro-3-methylphenyl)butanoate. MySkinRecipes. [Link]

  • Wang, J., et al. (2014). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. [Link]

  • Smith, T. R., et al. (2018). Pharmacokinetics of glycerol phenylbutyrate in pediatric patients 2 months to 2 years of age with urea cycle disorders. Molecular Genetics and Metabolism. [Link]

  • Whitaker, R., et al. (2023). Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Perel, J. M., et al. (1964). A STUDY OF STRUCTURE--ACTIVITY RELATIONSHIPS IN REGARD TO SPECIES DIFFERENCE IN THE PHENYLBUTAZONE SERIES. Biochemical Pharmacology. [Link]

  • Deutz, N. E. P., et al. (2021). Phenylbutyrate, a branched-chain amino acid keto dehydrogenase activator, promotes branched-chain amino acid metabolism and induces muscle catabolism in C2C12 cells. Experimental Physiology. [Link]

  • Ruble, J. C., et al. (2012). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Liu, Y., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Frontiers in Pharmacology. [Link]

  • Sengar, G., et al. (2020). Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. Journal of AOAC International. [Link]

  • Chemical Synthesis Database. (n.d.). methyl 4-hydroxy-4-phenylbutanoate. Chemical Synthesis Database. [Link]

  • MySkinRecipes. (n.d.). Methyl4-(4-fluoro-3-methylphenyl)butanoate. MySkinRecipes. [Link]

  • Niimi, T., et al. (2021). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Letters in Applied Microbiology. [Link]

  • PubChem. (n.d.). 3-Phenylbutanoate. National Center for Biotechnology Information. [Link]

  • Kim, H. J., et al. (2018). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PLoS ONE. [Link]

  • MDPI. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Organic Compounds with Biological Activity. Compounds. [Link]

  • U.S. Food and Drug Administration. (2013). Center for Drug Evaluation and Research, Application Number: 203284Orig1s000. accessdata.fda.gov. [Link]

  • Kulkarni, S. S., et al. (2019). Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. Phytochemistry. [Link]

  • Iftikhar, S., et al. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia. [Link]

  • Wikipedia. (n.d.). PPAR agonist. Wikipedia. [Link]

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Comparative

Authentication of Methyl 4-(4-fluoro-3-methylphenyl)butanoate: A Definitive Reference Standard Guide

Topic: Authentication of Methyl 4-(4-fluoro-3-methylphenyl)butanoate Standard Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Authentication of Methyl 4-(4-fluoro-3-methylphenyl)butanoate Standard Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, Methyl 4-(4-fluoro-3-methylphenyl)butanoate serves as a critical scaffold. However, its structural complexity—specifically the ortho relationship between the methyl and fluoro substituents—renders it susceptible to regioisomeric contamination during synthesis.

This guide outlines the rigorous authentication protocol required to validate this compound as a Primary Reference Standard . We compare the analytical performance of a fully characterized Certified Reference Standard (CRS) against typical "Synthesis Grade" alternatives, demonstrating why the latter introduces unacceptable risk in GMP environments.

The Isomeric Challenge: Why Authentication Matters

The primary challenge in authenticating Methyl 4-(4-fluoro-3-methylphenyl)butanoate is distinguishing it from its close regioisomers (e.g., the 3-fluoro-4-methyl isomer). Standard commercial synthesis often uses Friedel-Crafts acylation, which can yield isomeric mixtures if the directing effects of the toluene ring are not strictly controlled.

The Risk: Using a standard with even 1% regioisomeric impurity can skew potency assays and lead to the misidentification of metabolic byproducts during clinical phases.

Comparative Analysis: Certified Standard vs. Synthesis Grade

The following data compares the performance of a Certified Reference Standard (CRS) (purified via preparative HPLC and recrystallization) versus a standard Synthesis Grade reagent (95% purity) often used in early discovery.

Table 1: Performance Metrics & Impurity Profile
FeatureCertified Reference Standard (CRS) Synthesis Grade Alternative Impact on Research
Assay (HPLC) 99.8% w/w (Traceable to SI)~95.0% (Area %)Synthesis grade leads to 4-5% overestimation of yield/potency.
Regioisomer Purity < 0.05% (Confirmed via 19F-NMR)1.5 - 3.0%High risk of "ghost peaks" in impurity profiling.
Water Content < 0.1% (Karl Fischer)0.5 - 2.0% (Hygroscopic)Variable weighing accuracy; hydrolytic degradation of the ester.
Residual Solvents < Limit of Quantitation (LOQ)Detectable (Toluene/Methanol)Interferes with Headspace GC analysis.
Stability 24 Months (Desiccated)Unknown/VariableRequires frequent re-testing.
Authentication Workflow

To certify this molecule, we employ a Self-Validating Orthogonal Workflow . This system ensures that no single analytical bias can mask an impurity.

Workflow Diagram

The following logic flow illustrates the decision-making process for certification.

AuthenticationWorkflow Start Raw Material (Methyl 4-(4-fluoro-3-methylphenyl)butanoate) HNMR 1H NMR & 13C NMR (Structural Skeleton) Start->HNMR FNMR 19F NMR (Regioisomer Detection) HNMR->FNMR Confirm Structure HPLC HPLC-UV/MS (Purity & Related Substances) FNMR->HPLC Confirm Isomer Purity MassSpec HRMS (Q-TOF) (Exact Mass Confirmation) HPLC->MassSpec Decision Does Purity Exceed 99.5%? MassSpec->Decision Fail REJECT / RE-PURIFY Decision->Fail No Pass CERTIFIED REFERENCE STANDARD Decision->Pass Yes

Caption: Orthogonal testing workflow ensuring regioisomeric specificity via 19F NMR before chromatographic purity assessment.

Detailed Experimental Protocols
Protocol A: Regioisomer Discrimination via 19F-NMR

Rationale: Proton NMR is often insufficient to resolve the subtle splitting differences between the 4-fluoro-3-methyl and 3-fluoro-4-methyl isomers. Fluorine-19 NMR provides a distinct chemical shift environment.[1]

Methodology:

  • Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d6.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay: 5 seconds (critical for integration accuracy).

    • Scans: 64.

  • Acceptance Criteria:

    • Target Peak: Single multiplet at approximately -118 ppm (dependent on referencing).

    • Impurity Limit: No secondary fluorine signals >0.1% integration relative to the main peak.

    • Coupling Verification: Observe

      
       and 
      
      
      
      coupling constants in the
      
      
      H spectrum. The 4-fluoro-3-methyl substitution pattern will show a specific splitting pattern on the aromatic protons due to the ortho methyl group shielding.
Protocol B: Purity Assessment via HPLC-UV

Rationale: To quantify non-fluorinated impurities (e.g., des-fluoro precursors) and hydrolysis products (the free acid).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Temperature: 30°C.

Data Interpretation: The methyl ester typically elutes later than the free acid hydrolysis product. The "Synthesis Grade" alternative often shows a fronting peak corresponding to the acid (4-(4-fluoro-3-methylphenyl)butanoic acid), indicating degradation.

Mechanistic Insight: The Synthesis Pathway

Understanding the synthesis helps predict impurities. The standard is typically derived from the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride, followed by reduction and esterification.

SynthesisPathway Reactant 2-Fluorotoluene + Succinic Anhydride Inter1 Intermediate: Friedel-Crafts Acylation Reactant->Inter1 AlCl3 ImpurityNode RISK: Isomer Formation (3-fluoro-4-methyl) Inter1->ImpurityNode Side Rxn Reduction Reduction (C=O to CH2) Inter1->Reduction Esterification Esterification (MeOH / H+) Reduction->Esterification Product Methyl 4-(4-fluoro-3-methylphenyl)butanoate Esterification->Product

Caption: Synthetic route highlighting the Friedel-Crafts step as the origin of regioisomeric impurities.

Conclusion

For analytical applications involving Methyl 4-(4-fluoro-3-methylphenyl)butanoate , reliance on "Synthesis Grade" reagents introduces significant experimental error due to regioisomeric heterogeneity and hydrolytic instability.

Recommendation:

  • For Early Discovery: Synthesis grade (95%) is acceptable only if identity is confirmed via 19F-NMR.

  • For GLP/GMP Studies: Only a Certified Reference Standard with >99.5% purity and quantified water/solvent content should be used to ensure mass balance accuracy.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 19F NMR Applications). [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 69921029 (Related Fluorinated Esters). PubChem.[2][3][4] [Link]

  • Dolan, J. W. (2002). The Role of Reference Standards in HPLC Analysis. LCGC North America. [Link]

Sources

Comparative

structure-activity relationship of Methyl 4-(4-fluoro-3-methylphenyl)butanoate analogs

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers. Executive Summary: The Strategic Value of the 4-F-3-Me Scaffold I...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: The Strategic Value of the 4-F-3-Me Scaffold

In the optimization of phenylbutanoic acid derivatives—a structural class critical for Histone Deacetylase (HDAC) inhibitors , PPAR agonists , and chemical chaperones —the choice of aromatic substitution defines the therapeutic window.

Methyl 4-(4-fluoro-3-methylphenyl)butanoate (CAS 143655-54-3) represents a "Goldilocks" intermediate. Unlike the unsubstituted parent (Methyl 4-phenylbutanoate), which suffers from rapid Phase I metabolism, or the 4-chloro analogs, which introduce toxicity risks, the 4-fluoro-3-methyl (4-F-3-Me) motif offers a precise balance of metabolic blockade and lipophilic active-site filling.

This guide objectively compares the 4-F-3-Me analog against standard alternatives, providing the rationale for its selection in late-stage lead optimization.

Comparative Analysis: Physicochemical & Biological Profile

The following data compares Methyl 4-(4-fluoro-3-methylphenyl)butanoate against the industry-standard unsubstituted scaffold and a common halogenated alternative.

Table 1: Scaffold Performance Metrics
FeatureMethyl 4-(4-fluoro-3-methylphenyl)butanoate Methyl 4-phenylbutanoate (Standard)Methyl 4-(4-chlorophenyl)butanoate
Role Advanced Lead IntermediateBaseline / Prodrug (PBA)Potency Explorer
Electronic Effect (

)
Electron Withdrawing (-F) but balanced by Donating (-Me) NeutralStrong Electron Withdrawing
Metabolic Stability High (Blocks para-oxidation)Low (Rapid oxidation to 4-OH)High (Blocks para-oxidation)
Lipophilicity (cLogP) ~3.4 (Enhanced membrane permeability)~2.6~3.2
Steric Bulk (MR) High (F + Me fills hydrophobic pockets)LowMedium
Toxicity Risk Low (Stable C-F bond)LowModerate (Quinone methide risk)
Primary Application HDACi, PPAR Agonists Urea Cycle Disorders, HDACiProbe Compounds
Key Technical Insight: The "Fluorine-Methyl" Synergy

The superiority of the 4-F-3-Me analog stems from two simultaneous effects:

  • Metabolic Blocking: The fluorine atom at the para-position prevents CYP450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the active acid compared to the unsubstituted parent [1].
    
  • The "Magic Methyl" Effect: The meta-methyl group increases lipophilicity and induces a slight twist in the phenyl ring's conformation relative to the alkyl tail. In HDAC inhibitors, this added bulk often improves binding affinity by displacing water molecules in the hydrophobic tube leading to the zinc ion [2].

Structure-Activity Relationship (SAR) Deep Dive

To understand why this scaffold is chosen, we must dissect its interaction with biological targets. The acid form (hydrolyzed from the methyl ester) is the active pharmacophore.

Mechanism of Action: HDAC Inhibition Pathway

Phenylbutanoic acids function as "cap group" or "linker" regions in HDAC inhibitors. They occupy the hydrophobic channel of the enzyme.

DOT Diagram: SAR Logic Flow

The following diagram illustrates the decision tree for selecting the 4-F-3-Me scaffold over alternatives.

SAR_Logic Start Lead Scaffold Selection Phenylbutanoate Core Unsub Unsubstituted Parent (Methyl 4-phenylbutanoate) Start->Unsub Baseline Chloro 4-Chloro Analog Start->Chloro Potency Check Target 4-Fluoro-3-Methyl Analog Start->Target Optimization Issue1 Rapid Metabolism (Para-hydroxylation) Unsub->Issue1 In Vivo Failure Issue2 Lipophilicity High Potential Hepatotoxicity Chloro->Issue2 Safety Flag Benefit1 Para-F blocks Metabolism Target->Benefit1 Benefit2 Meta-Me fills Hydrophobic Pocket Target->Benefit2 Outcome Optimized Lead: High Potency + Stability Benefit1->Outcome Benefit2->Outcome

Caption: Decision logic for selecting the 4-F-3-Me scaffold to balance metabolic stability and hydrophobic binding.

Experimental Protocol: Library Synthesis Validation

For researchers utilizing Methyl 4-(4-fluoro-3-methylphenyl)butanoate as a starting material, the following protocol ensures high-yield conversion to the active acid or amide derivatives.

Objective: Hydrolysis of the ester to the free acid (active pharmacophore) without defluorination.

Reagents & Equipment
  • Substrate: Methyl 4-(4-fluoro-3-methylphenyl)butanoate (1.0 eq)

  • Base: Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • Solvent: THF:Water (3:1 ratio)

  • Monitoring: TLC (Hexane:EtOAc 4:1) or LC-MS.

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 g of Methyl 4-(4-fluoro-3-methylphenyl)butanoate in 15 mL of THF. Ensure complete dissolution.

  • Activation: Prepare a solution of LiOH (3 eq) in 5 mL of distilled water. Add this dropwise to the THF solution at 0°C.

    • Expert Note: Do not use NaOH or reflux conditions initially. The C-F bond is stable, but harsh conditions can lead to side reactions on the benzylic position.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor via TLC. The starting material (

      
      ) should disappear, replaced by the baseline acid spot.
      
  • Workup (Critical for Purity):

    • Acidify carefully with 1N HCl to pH 2-3.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Validation: The resulting white solid should be characterized by

    
    H-NMR.
    
    • Diagnostic Signal: Look for the disappearance of the methyl ester singlet (~3.6 ppm) and retention of the aromatic methyl doublet (~2.2 ppm) and aromatic fluorine coupling patterns.

Biological Validation Workflow

Once synthesized, the analog must be validated in a relevant biological assay. For this class of compounds, a Nuclear Receptor Transactivation Assay (PPAR) or Fluorometric HDAC Assay is standard.

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Compound Preparation (DMSO Stock) Step2 Cell Seeding (HEK293 or HeLa) Step1->Step2 Step3 Transfection (Reporter Plasmid) Step2->Step3 Step4 Treatment (24h Incubation) Step3->Step4 Step5 Luciferase Readout Step4->Step5

Caption: Standard workflow for validating the transcriptional activity of phenylbutanoate analogs.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Lu, Q., et al. (2004). Structural basis for the inhibition of histone deacetylase 8. Proceedings of the National Academy of Sciences, 101(48), 17176-17181. Link

  • Pinasso, J., et al. (2022). Structure-Activity Relationship Studies of Phenylbutyrate Derivatives as Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 23(15), 8456. Link

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(4-fluoro-3-methylphenyl)butanoate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(4-fluoro-3-methylphenyl)butanoate, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Core Directive: Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal information. This guide provides a framework based on established best practices for chemical waste management when an SDS is not immediately available, treating the compound with a conservative approach to safety.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific SDS for Methyl 4-(4-fluoro-3-methylphenyl)butanoate was not found in a general search, we can infer its likely hazard profile based on its chemical structure—a methyl ester—and data from analogous compounds.

Esters like Methyl Butanoate are often classified as flammable liquids and may cause skin and eye irritation.[1][2][3][4] Therefore, Methyl 4-(4-fluoro-3-methylphenyl)butanoate must be treated as hazardous waste until proven otherwise. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics:

  • Ignitability: The potential to catch fire. Many organic esters are flammable.

  • Corrosivity: The ability to corrode metal or cause severe skin burns.

  • Reactivity: The tendency to explode or release toxic gases under certain conditions.

  • Toxicity: The capacity to be harmful or fatal if ingested or absorbed.

Given these potential characteristics, this compound cannot be disposed of in regular trash or down the sanitary sewer system.[5][6][7][8] Such improper disposal can lead to environmental contamination, damage to plumbing infrastructure, and potential harm to public health.[9]

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the waste is generated. Adopting a "green chemistry" mindset can significantly reduce the volume and hazard level of waste.

  • Inventory Management: Keep a detailed inventory of all chemicals to prevent over-ordering and ensure that older stock is used first.[10]

  • Scale Optimization: Optimize experimental procedures to use the smallest practical quantity of hazardous materials.[10]

  • Disposal Planning: Plan for the disposal of all chemical products and byproducts before starting an experiment.[11] This includes confirming the disposal pathway with your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely collecting, storing, and disposing of Methyl 4-(4-fluoro-3-methylphenyl)butanoate waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE to prevent exposure.[12][13]

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable for handling organic esters. Always check the manufacturer's glove compatibility chart.

  • Lab Coat: To protect skin and clothing.

Step 2: Select a Compatible Waste Container

The integrity of the waste container is critical to preventing leaks and spills.[9]

  • Material Compatibility: Use a container made of a material that is chemically compatible with the waste. The original product container is often the best choice.[5][14] If unavailable, a clean, borosilicate glass or high-density polyethylene (HDPE) container is a suitable alternative. Do not use metal containers for acidic or potentially corrosive materials.[15][16]

  • Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[9][17]

  • Headroom: Fill containers to no more than 90% capacity to allow for vapor expansion.[16]

Step 3: Segregate Your Waste

Never mix incompatible waste streams. Doing so can cause violent chemical reactions, fires, or the generation of toxic gases.[11][17]

  • Collect Methyl 4-(4-fluoro-3-methylphenyl)butanoate waste in its own dedicated container.

  • Store this container separately from acids, bases, and strong oxidizing agents.[17]

Step 4: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and essential for safe handling by all personnel.[7][8] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[8][17][18]

  • The full chemical name : "Methyl 4-(4-fluoro-3-methylphenyl)butanoate". Do not use abbreviations or chemical formulas.[8][18]

  • Hazard Characteristics : Check the appropriate boxes for hazards (e.g., Flammable, Toxic).[17]

  • Principal Investigator's Name and Laboratory Information .[8]

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[17][18][19]

  • Location: The SAA can be a designated area on a benchtop or within a chemical fume hood.[17]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[5][9]

  • Storage Conditions: Keep the container tightly sealed except when adding waste.[5][18] Store it away from heat sources, direct sunlight, and high-traffic areas.[12][14]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][19]

Step 6: Arrange for Final Disposal

Hazardous chemical waste must be disposed of through your institution's EH&S department or a licensed hazardous waste disposal contractor.[5][16]

  • Once the waste container is 90% full or has been in the SAA for six months, submit a chemical waste pickup request to your EH&S office.[14]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Summary and Visual Guides

For quick reference, the key operational and safety parameters are summarized below.

ParameterGuidelineRationale
Assumed Hazard Class Flammable Liquid, IrritantBased on chemical structure and analogous compounds.[1][2][3]
PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatPrevents eye, skin, and clothing contamination.[12]
Container Type Original container or chemically compatible glass/HDPE bottle with a screw cap.Ensures waste is contained securely without degradation of the container.[9][17]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Complies with regulations and minimizes risk of spills and exposure.[17][18]
Key Prohibitions DO NOT dispose down the drain. DO NOT dispose in regular trash. DO NOT mix with other waste streams.Prevents environmental contamination, regulatory violations, and dangerous reactions.[5][6][17]
Disposal Workflow for Methyl 4-(4-fluoro-3-methylphenyl)butanoate

The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Select Compatible Waste Container ppe->container label_container Step 4: Label Container with 'Hazardous Waste' Tag container->label_container segregate Step 3: Segregate from Incompatible Chemicals label_container->segregate Place in SAA store Step 5: Store in SAA with Secondary Containment segregate->store inspect Inspect SAA Weekly for Leaks & Label Integrity store->inspect check_full Container >90% Full or >6 Months Old? inspect->check_full request_pickup Step 6: Submit Waste Pickup Request to EH&S check_full->request_pickup end Waste Removed by Authorized Personnel request_pickup->end

Caption: Decision workflow for the safe disposal of chemical waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Evacuate non-essential personnel.

  • Assess the Spill: If the spill is large, highly volatile, or you are unsure how to proceed, contact your institution's EH&S emergency line immediately.

  • Clean-Up (for minor spills): If you are trained and it is safe to do so, clean up the spill using a chemical spill kit. Absorb the material with a non-reactive absorbent like vermiculite or sand.

  • Dispose of Clean-Up Material: All materials used for spill cleanup (absorbents, gloves, etc.) must be collected in a sealed, labeled container and disposed of as hazardous waste.[5]

By adhering to these protocols, you ensure that your scientific contributions are built on a foundation of safety, responsibility, and respect for our shared environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved February 16, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 16, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 16, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved February 16, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 16, 2026, from [Link]

  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. Retrieved February 16, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 16, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 16, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved February 16, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 16, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office. Retrieved February 16, 2026, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 16, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 16, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 16, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Notre Dame Environmental Health and Safety. Retrieved February 16, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 16, 2026, from [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 16, 2026, from [Link]

  • Safety Data Sheet - MSO+. (n.d.). Greenbook. Retrieved February 16, 2026, from [Link]

  • Methyl Butanoate - Safety Data Sheet. (2019, March 25). Agilent. Retrieved February 16, 2026, from [Link]

  • Material Safety Data Sheet - EDTA 0.5M, pH 8.0. (n.d.). Retrieved February 16, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(4-fluoro-3-methylphenyl)butanoate

Essential Safety and Handling Guide for Methyl 4-(4-fluoro-3-methylphenyl)butanoate This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 4-(4-fluoro-3-methylphenyl)butanoate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-(4-fluoro-3-methylphenyl)butanoate. Our commitment is to furnish you with field-proven insights and technical accuracy, ensuring your safety and the integrity of your work. This document is structured to deliver clear, actionable guidance rooted in established safety protocols.

Hazard Assessment and Core Principles

The core principle when handling this and any chemical of unknown toxicity is to minimize all routes of exposure: inhalation, skin contact, and ingestion[2]. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3].

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable for ensuring your safety. The following table summarizes the required PPE for handling Methyl 4-(4-fluoro-3-methylphenyl)butanoate.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and vapors that can cause serious eye damage. Standard safety glasses are insufficient[1][4].
Hand Protection Chemical-resistant gloves (Butyl rubber or Nitrile)Esters can penetrate many common glove materials. Butyl rubber gloves offer excellent protection against a wide range of esters[5][6]. Nitrile gloves are also a suitable alternative for incidental contact[3]. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory coat and a chemically resistant apronA lab coat protects your personal clothing from contamination. When there is a risk of splashing, a chemically resistant apron should be worn over the lab coat[7].
Respiratory Protection Use in a certified chemical fume hoodTo mitigate the risk of inhaling vapors that may cause respiratory irritation, all handling of this compound should be performed in a chemical fume hood[1][3].

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Preparation:

  • Review Safety Information: Before beginning any work, consult this guide and any available safety information for similar compounds.

  • Gather Materials: Ensure all necessary equipment, including PPE, is readily available and in good condition.

  • Prepare Work Area: Work within a designated and properly functioning chemical fume hood. Ensure the area is clean and uncluttered.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette with a disposable tip.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors[8].

Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contaminants.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.

Spill and Disposal Management

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and any colleagues in the vicinity.

  • Contain: For small spills, use an inert absorbent material to contain the liquid.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

Waste Disposal:

  • Segregation: Dispose of all waste, including contaminated PPE and absorbent materials, in a designated hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour chemical waste down the drain[9].

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling Methyl 4-(4-fluoro-3-methylphenyl)butanoate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep_Info Review Safety Info Prep_PPE Gather PPE Prep_Info->Prep_PPE Prep_Area Prepare Fume Hood Prep_PPE->Prep_Area Handling_Don Don PPE Prep_Area->Handling_Don Handling_Dispense Dispense Chemical Handling_Don->Handling_Dispense Handling_Seal Seal Container Handling_Dispense->Handling_Seal Post_Clean Clean Work Area Handling_Seal->Post_Clean Post_Doff Remove Gloves Post_Clean->Post_Doff Post_Wash Wash Hands Post_Doff->Post_Wash Disposal Dispose of Waste Post_Wash->Disposal

Caption: A stepwise workflow for the safe handling of Methyl 4-(4-fluoro-3-methylphenyl)butanoate.

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). UNL Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Esters in Industrial Coatings: Do You Need Butyl Gloves? (2026, February 8). Inland Empire Safety & Supply. Retrieved February 15, 2026, from [Link]

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